Alexander Shulgin first synthesized 4C-D in 1968 [1]. It is a phenethylamine derivative, structurally homologous to 2C-D and DOM [1] [2]. The key structural feature is an α-ethyl group on the phenethylamine side chain, designating it as 4C-D or α-ethyl-2C-D [1].
The synthesis is a multi-step process [3]:
Achieving the enantiomerically pure (S)-configuration, which is the active form, requires sophisticated stereocontrolled α-ethylation techniques [3].
4C-D is a serotonin receptor partial agonist with a distinct profile that separates its psychoactive effects from classic psychedelic hallucinations [1].
The table below summarizes its interactions with key human receptors [1].
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM; Emax, %) | Notes |
|---|---|---|---|
| 5-HT₂A | 120 | 39–1,300 (EC₅₀); 80–91% (Emax) | Primary site of action; partial agonist [1]. |
| 5-HT₂B | >10,000 | 217–>32,000 (EC₅₀); 68–85% (Emax) | Weak partial agonist [1]. |
| 5-HT₂C | Not Determined (ND) | 120–582 (EC₅₀); 34–93% (Emax) | Partial agonist [1]. |
| 5-HT₁A | >10,000 | 656 (EC₅₀); 68% (Emax) | Low-affinity agonist [1]. |
| Monoamine Transporters (SERT, NET, DAT) | >10,000 | Half-maximal inhibitory concentration (IC₅₀) >50,000 | Essentially no activity [1]. |
The effects of 4C-D are based on limited human testing and animal studies.
The following diagram illustrates the theorized mechanism of action for 4C-D, based on its pharmacological profile, leading to its non-hallucinogenic psychoactive and potential therapeutic effects.
This diagram summarizes the proposed mechanism where 4C-D's low-efficacy partial agonism at the 5-HT₂A receptor results in distinct downstream effects compared to full psychedelic agonists [1].
4C-D (Ariadne, Dimoxamine) represents a significant class of non-hallucinogenic 5-HT₂A receptor agonists [5]. Its development was shelved for economic reasons, not safety or efficacy [1], and it has attracted renewed interest for its therapeutic potential without limiting psychedelic effects [1] [4].
BL-3912A is the (R)-enantiomer of the compound Ariadne, a non-hallucinogenic analog of the potent synthetic psychedelic DOM [1]. It belongs to the phenylalkylamine class.
The table below summarizes its core pharmacological characteristics based on recent in vitro and in vivo studies:
| Characteristic | Description |
|---|---|
| Drug Class | Non-hallucinogenic psychedelic analog; phenylalkylamine [1] |
| Relation to DOM | Differs by one additional methylene group in the α-position [1] |
| Primary Target | Serotonin 5-HT2A receptor agonist [1] |
| Key Selectivity | Modest selectivity over 5-HT1E and 5-HT1F receptors; no substantial activity at other 5-HT receptors, aminergic receptors, or monoamine transporters [1] |
| Signaling Profile | Lower signaling potency and efficacy in Gq, G11, and β-arrestin2 pathways at the 5-HT2A receptor compared to DOM [1] |
| In Vivo Effect (Mice) | Markedly attenuated head-twitch response (HTR) compared to hallucinogenic analogs [1] |
| Proposed Mechanism for Lack of Hallucinations | The 5-HT2A signaling efficacy hypothesis: its lower efficacy at the 5-HT2A receptor explains the lack of hallucinogenic effects [1] |
Although detailed experimental protocols are not fully disclosed in the available literature, the following key findings from preclinical and historical clinical studies have been reported:
| Study Type / Model | Reported Findings / Methodology |
|---|---|
| Clinical Trials (1970s) | Lack of hallucinogenic effects up to 100 mg/day; remarkable therapeutic effects including rapid remission of psychotic symptoms in schizophrenia, relaxation in catatonia, and near-complete remission of symptoms in Parkinson's disease [1]. |
| Preclinical (Cats) | A multifactorial scale assessed hallucinogenic-like profiles (e.g., hissing, clawing, piloerection). Ariadne showed a low combined score of DOM-like behavioral features [1]. |
| Preclinical (Rabbits) | Ariadne showed low hallucinogenic-like effect in a rabbit hyperthermia assay [1]. |
| Preclinical (Mice - Head Twitch Response) | The HTR is a behavioral proxy for psychedelic potential in humans. Ariadne acted as a 5-HT2A agonist but induced a markedly attenuated HTR, consistent with its non-hallucinogenic profile in humans [1]. |
| Preclinical (Mice - Parkinson's Model) | In an auxilin knock-out model of Parkinson's disease, Ariadne rescued severe motor deficits on par with L-DOPA, despite having no activity at dopamine receptors or transporters [1]. |
The available research suggests that the therapeutic potential of BL-3912A, without the hallucinogenic effects, is linked to its specific interaction with the 5-HT2A receptor signaling pathway. The following diagram illustrates the proposed mechanistic hypothesis.
This model positions BL-3912A as a prototype for a new drug class: non-hallucinogenic 5-HT2A agonists [1]. This aligns with broader research efforts to develop 5-HT2A receptor agonists that have a lower threshold for Gq activation, thereby separating therapeutic potential from hallucinogenic effects [2].
Phenethylamine serves as the fundamental chemical backbone for a vast class of psychoactive compounds and neurotransmitters. Its structure consists of a phenyl ring attached to an ethylamine side chain ( [1]). Phenylisobutylamine, systematically named α-ethylphenethylamine (AEPEA), is a direct homologue of this core structure. The critical structural distinction lies in the alpha-carbon substitution: whereas amphetamine features an α-methyl group, phenylisobutylamine features an α-ethyl group, extending the side chain by one additional carbon atom ( [2]).
This single carbon addition significantly alters the molecular geometry, bulk, and lipophilicity, which in turn profoundly influences receptor binding affinity, functional efficacy, and ultimately, the pharmacological profile. This guide details how this core structural difference dictates classification and biological activity.
The following table systematizes the relationship between these core structures and their derivatives.
Table 1: Structural Classification of Phenethylamine and Analogues
| Compound Class | Core Structure | Alpha-Substituent (Rα) | Proto-typical Example | Key Structural Feature |
|---|---|---|---|---|
| Phenethylamine | Phenethylamine | Hydrogen | Phenethylamine (PEA) | Basic backbone; no alpha substitution |
| Amphetamine (α-Methylphenethylamine) | Phenethylamine | Methyl group | Amphetamine | α-methyl group | | Phenylisobutylamine (α-Ethylphenethylamine) | Phenethylamine | Ethyl group | Phenylisobutylamine (AEPEA) | α-ethyl group |
This hierarchical classification demonstrates that phenylisobutylamine is a subset of the broader phenethylamine chemical class, specifically defined by its alpha-ethyl substitution. The "phenylisobutylamine" name is a recognized common name, though it is technically a misnomer from a strict chemical nomenclature perspective, as the isobutyl group implies a branched chain; the systematic name is α-ethylphenethylamine ( [2]).
The structural evolution from phenethylamine to phenylisobutylamine results in distinct mechanisms of action, as summarized below.
Table 2: Comparative Pharmacological Profiles of Phenethylamine and Phenylisobutylamine
| Pharmacological Parameter | Phenethylamine (PEA) | Phenylisobutylamine (AEPEA) |
|---|---|---|
| Primary Molecular Target | Trace amine-associated receptor 1 (TAAR1) agonist [1] | Norepinephrine-Dopamine Releasing Agent (NDRA) [2] |
| Dopaminergic Action | Inhibits VMAT2; promotes dopamine release [3] | Norepinephrine-dopamine releasing agent; lower potency than amphetamine [2] |
| Serotonergic Action | Minimal direct action | Minimal direct action |
| Psychoactive Properties | Mild stimulant; endogenous trace amine [1] | Stimulant-like and reinforcing effects in animals [2] |
| Potency/Power | Lower potency; rapidly metabolized by MAO-B [1] | Lower potency than dextroamphetamine [2] |
Phenethylamine (PEA): As an endogenous trace amine, PEA's primary significance lies in its role as a neuromodulator. It binds to TAAR1, which modulates monoaminergic systems, and also inhibits the vesicular monoamine transporter (VMAT2), promoting neurotransmitter release. Its rapid metabolism by MAO-B limits its potency and duration of action when administered exogenously ( [1] [3]).
Phenylisobutylamine (AEPEA): The α-ethyl group shifts the primary action towards being a releasing agent of norepinephrine and dopamine. However, it exhibits significantly lower potency compared to its α-methyl analogue (amphetamine) and shows a greater preference for inducing norepinephrine release over dopamine release ( [2]). This altered selectivity can influence its stimulant character and side-effect profile.
A critical consequence of alpha-ethyl substitution is observed in derivatives designed from psychedelic phenethylamines. Extension from a methyl to an ethyl group at the alpha position often abolishes or greatly reduces classical hallucinogenic effects.
Table 3: Effect of Alpha-Alkyl Chain Extension on Psychoactive Derivatives
| Psychoactive Drug | Alpha-Substituent | Primary Activity | Alpha-Ethyl Homologue | Activity of Homologue |
|---|---|---|---|---|
| DOM (psychedelic) | α-Methyl | Potent 5-HT2A agonist; hallucinogen | Ariadne (4C-D) | Non-hallucinogenic; antidepressant/stimulant [4] |
| MDMA (entactogen) | α-Methyl | Serotonin-releasing agent | MBDB | Selective serotonin-norepinephrine releaser; reduced entactogenicity [2] |
| αMT (hallucinogen) | α-Methyl | Serotonergic hallucinogen | αET | Non-hallucinogenic [2] |
The case of Ariadne (4C-D), the α-ethyl homologue of the psychedelic drug DOM, is particularly instructive. Despite being a high-affinity agonist at the serotonin 5-HT2A receptor—the primary target for classic psychedelics—Ariadne is not hallucinogenic in humans. Research indicates this is due to its character as a low-efficacy partial agonist at this receptor. It activates the receptor sufficiently to produce downstream neurochemical changes (such as dopamine release, potentially underlying its antidepressant and anti-parkinsonian effects observed in early trials) but not to the degree required to elicit a full psychedelic experience ( [4]). This separation of therapeutic signaling from hallucinogenic signaling is a major focus of current psychiatric drug development.
This protocol is used to determine a compound's ability to block the dopamine transporter (DAT), a key mechanism for many stimulants. The following diagram outlines the experimental workflow.
Diagram 1: Experimental workflow for measuring dopamine reuptake inhibition in vitro.
Detailed Methodology [5]:
The CPP test is a standard model for evaluating the rewarding properties of a substance, which correlates with abuse potential.
Detailed Methodology [3]:
The dopaminergic effects of substances like phenethylamine and phenylisobutylamine are mediated through a complex but well-defined signaling pathway in the brain's reward centers. The following diagram visualizes this pathway, from molecular interaction to behavioral output.
Diagram 2: Key neuropharmacological pathway for psychomotor and rewarding effects.
Pathway Mechanism [3]:
(R)-Ariadne is primarily characterized as a partial agonist of the serotonin 5-HT₂A receptor. Its key differentiator from classic psychedelics like DOM is its low efficacy in activating this receptor's signaling pathways. This functional selectivity is believed to be the reason it can produce therapeutic-like effects without inducing hallucinations [1] [2].
The table below details its binding affinity (Ki) and functional activity at key human serotonin receptors, based on available data.
| Receptor | Affinity (Ki, nM) | Activity / Efficacy (Emax) |
|---|---|---|
| 5-HT1A | >10,000 | Agonist (EC₅₀ = 656 nM; 68% Emax) |
| 5-HT2A | 120 | Partial Agonist (EC₅₀ = 39-1300 nM; 80-91% Emax) |
| 5-HT2B | >10,000 | Agonist (EC₅₀ = 217->32,000 nM; 68-85% Emax) |
| 5-HT2C | Not Disclosed | Agonist (EC₅₀ = 120-582 nM; 34-93% Emax) |
| 5-HT6 | Not Disclosed | Agonist (EC₅₀ = 1038 nM; 42% Emax) |
Data consolidated from [1]. Efficacy (Emax) is expressed as a percentage relative to the native neurotransmitter serotonin.
The compound shows essentially no meaningful affinity (Ki >10,000 nM) for a wide range of other targets, including adrenergic (α1A, α2A), dopaminergic (D1, D2), histaminergic (H1, H2), muscarinic (M1-M3) receptors, and the monoamine transporters (SERT, NET, DAT) [1].
This specific mechanism can be visualized as a signaling pathway:
(R)-Ariadne activates the 5-HT2A receptor pathway with lower efficacy than full agonists, leading to a modified physiological response [1] [2].
The synthesis of (R)-Ariadne typically follows a two-step route from a common precursor.
Synthesis begins with a condensation reaction, followed by reduction and chiral resolution to isolate the (R)-enantiomer [2].
Key reported physicochemical properties for the compound include:
Historical and preclinical data suggest several potential therapeutic applications for (R)-Ariadne, though its development was shelved for strategic economic reasons [1] [2].
| Therapeutic Area | Experimental Model | Observed Effect / Outcome |
|---|---|---|
| Parkinson's Disease | Auxilin-knockout mice (genetic model) | Reversal of motor deficits equivalent to L-DOPA [2] |
| Affective Disorders | Human clinical trials (Phase II/III) | Rapid antidepressant effects and mood normalization; remission of psychotic symptoms in schizophrenia at 50-100 mg/day [1] [2] |
| Cognition | Geriatric patients; rodent avoidance tasks | Improved sociability and pro-cognitive effects [2] |
Reported dose ranges from human and animal studies are as follows:
For researchers, the following points are crucial:
The table below summarizes the core scientific concepts explaining the lack of hallucinogenic activity.
| Proposed Mechanism | Core Concept | Key Supporting Evidence |
|---|---|---|
| Reduced Gq Signaling Efficacy [1] [2] | Non-hallucinogenic phenethylamines act as low-efficacy agonists at the 5-HT2A receptor's Gq pathway; psychedelic effects require activation above a specific threshold. | In vivo mouse HTR studies; correlation between low Gq potency/efficacy and absence of psychedelic effects in humans (e.g., Ariadne) [1]. |
| Putative Protein Monoaminylation [3] | Phenethylamines with primary amine groups may be substrates for transglutaminase 2 (TGM2), covalently modifying proteins and potentially altering long-term cell function. | Preliminary in vitro studies using click-chemistry with a mescaline analog identified potential protein targets for this "phenethylaminylation" [3]. |
The following table compares the signaling profiles of a classic hallucinogenic phenethylamine (DOM) with its non-hallucinogenic analog (Ariadne), illustrating the "Reduced Gq Signaling Efficacy" mechanism.
| Compound | Psychedelic in Humans? | In Vivo Effect (Mouse HTR) | 5-HT2A Gq Signaling (Relative to 5-HT) | 5-HT2A β-Arrestin2 Recruitment (Relative to 5-HT) |
|---|---|---|---|---|
| DOM (Hallucinogenic Reference) | Yes [1] | Potent [1] | High efficacy and potency [1] | Data not explicitly stated for DOM; classic psychedelics generally activate both pathways [2]. |
| Ariadne (Non-Hallucinogenic) | No [1] | Markedly attenuated [1] | Lower efficacy and potency than DOM [1] | Shows a small, consistent drop in efficacy compared to DOM [1]. |
To investigate these mechanisms in a research setting, here are detailed methodologies from recent studies.
This protocol is used to measure the potency and efficacy of a compound in activating the 5-HT₂A receptor's Gq pathway [2].
This protocol assesses the psychedelic potential of a compound in live animals, which correlates with human psychedelic experience [1] [2].
The following diagram illustrates the experimental and logical workflow for connecting molecular signaling to observed behavioral effects, based on the described protocols.
This workflow shows how in vitro signaling data predicts and aligns with in vivo behavioral outcomes.
Several promising avenues for future investigation emerge from these findings:
The serotonin 5-HT2 receptor family represents a crucial group of G protein-coupled receptors (GPCRs) that play fundamental roles in central nervous system function and numerous physiological processes. As members of the class A rhodopsin-like GPCR family, these receptors share a conserved structure of seven transmembrane α-helices yet exhibit distinct pharmacological profiles and downstream signaling effects. The 5-HT2 receptor subfamily comprises three primary subtypes: 5-HT2A, 5-HT2B, and 5-HT2C, all of which preferentially couple to Gq/G11 proteins upon activation, leading to phospholipase C (PLC) activation, inositol trisphosphate (IP3) and diacylglycerol (DAG) production, intracellular calcium release, and protein kinase C (PKC) activation. [1] [2]
The 5-HT2A receptor has garnered significant research attention due to its dual role as the primary target for serotonergic psychedelics and a key site of action for antipsychotic medications. This receptor is highly expressed in cortical layer V of the brain, particularly on the apical dendrites of pyramidal neurons, where it modulates cognitive processes, working memory, and attention. Beyond the CNS, 5-HT2A receptors are distributed throughout the cardiovascular system, platelets, fibroblasts, and peripheral neurons. [3] [1] [2] The 5-HT2C receptor shares significant sequence homology with 5-HT2A but demonstrates a more restricted expression pattern in the CNS and has been implicated in obesity, substance use disorders, and as a target for novel antipsychotics. In contrast, the 5-HT2B receptor is primarily considered an undesirable off-target due to its association with drug-induced valvular heart disease, making selectivity for 5-HT2A/2C over 5-HT2B a critical consideration in therapeutic development. [4]
Partial agonists are ligands that bind to receptors and induce a submaximal biological response compared to a full agonist, even when occupying all available receptors. This pharmacological property arises from the ligand's reduced intrinsic efficacy—its ability to stabilize active receptor conformations that engage downstream signaling machinery. In practical terms, partial agonists can simultaneously act as functional antagonists in the presence of full agonists by competing for receptor binding sites while producing diminished signaling output. The therapeutic value of partial agonists lies in their ability to modulate neuronal activity within a more constrained dynamic range, potentially avoiding the extreme receptor activation or complete blockade that may contribute to side effects associated with full agonists or antagonists. [5]
Functional selectivity, also known as biased agonism, represents a paradigm shift in GPCR pharmacology. This concept recognizes that different ligands acting at the same receptor can stabilize distinct receptor conformations that preferentially activate specific downstream signaling pathways while having minimal effects on others. For 5-HT2 receptors, the primary signaling dichotomy involves Gq protein-mediated pathways versus β-arrestin-dependent signaling. A ligand's bias factor quantitatively represents its preference for one signaling pathway over another, calculated by comparing the transducer ratio (log(Emax/EC50) relative to a reference agonist (typically serotonin) across different pathways. [6] [7]
The structural basis for functional selectivity at 5-HT2 receptors involves ligand interactions with both the orthosteric binding pocket and an extended binding pocket, with specific residues in transmembrane helices 3, 5, and 6 determining pathway preference. Recent structural studies using cryo-EM have revealed that psychedelic and non-psychedelic 5-HT2A agonists stabilize different receptor conformations, particularly in the orientation of transmembrane helices 5 and 6, which influences G protein coupling efficiency. [2] [7]
Table 1: Pharmacological Parameters of 5-HT2A Receptor Partial Agonists in Preclinical Development
| Compound | Chemical Class | 5-HT2A EC50 (nM) | Gq Efficacy (% 5-HT) | β-arrestin2 Efficacy (% 5-HT) | Bias Factor | Key Characteristics |
|---|---|---|---|---|---|---|
| 25CN-NBOH | N-benzyl-phenethylamine | 0.5-15 [7] | ~70-90 [7] | ~40-60 [7] | Gq-biased [7] | High 5-HT2A selectivity; psychedelic in vivo |
| Lisuride | Ergoline | ~1-10 [8] | ~40-60 [7] | ~50-70 [7] | Moderate β-arrestin bias [7] | Non-psychedelic despite 5-HT2A affinity |
| Psilocybin/Psilocin | Tryptamine | ~1-100 [8] [7] | ~80-100 [7] | ~70-90 [7] | Balanced [7] | Classical psychedelic; time-dependent superagonism |
| 25N-NB (2) | N-benzyl-phenethylamine | 8.3 [7] | ~75 [7] | ~45 [7] | Gq-biased [7] | 4-fold 5-HT2A/2C selective; scaffold for optimization |
| Compound 106 | Tetrahydro-β-carboline | 1.7 [4] | Full agonist [4] | Not reported | Not characterized | Potent pan-5-HT2 agonist; derived from natural product scaffold |
Table 2: Clinically Used Antipsychotics with 5-HT2A Receptor Partial Agonist Activity
| Antipsychotic | Generation | 5-HT2A Binding Ki (nM) | Gq Efficacy (% 5-HT) | G Protein Selectivity | Clinical Correlation |
|---|---|---|---|---|---|
| Aripiprazole | Third | 0.34-3.4 [5] | ~30-40 [5] | Gαq, Gαi1, GαoA, Gαz [5] | Lower incidence of EPS; partial D2 agonism |
| Cariprazine | Third | 0.49-2.6 [5] | ~25-35 [5] | Gαq, Gαi1, Gαz [5] | Similar to aripiprazole with mood-stabilizing properties |
| Clozapine | Atypical | 0.13-2.5 [5] | Inverse agonist [5] | Gαq-selective inverse agonism [5] | G protein-selective inverse agonist profile |
| Risperidone | Atypical | 0.5-5.8 [5] | Inverse agonist [5] | Gαq, Gαi1, Gαz [5] | Potent 5-HT2A inverse agonism with D2 antagonism |
| Olanzapine | Atypical | 0.11-4.9 [5] | Inverse agonist [5] | Gαq, Gαi1, GαoA [5] | Multi-receptor inverse agonist/antagonist profile |
The determination of biased signaling requires carefully controlled experiments comparing ligand activity across multiple signaling pathways relative to a reference agonist (typically serotonin). The following protocol outlines the standardized approach for calculating bias factors:
Cell Line Preparation: Use HEK293 cells stably expressing human 5-HT2A receptors at physiological densities (typically 1675 fmol/mg protein). Transient transfection may introduce receptor overexpression artifacts that complicate efficacy measurements. [5]
Pathway-Specific Assays:
Data Analysis:
Validation: Include pathway-selective reference compounds (e.g., 25CN-NBOH as Gq-biased; lisuride as slightly β-arrestin-biased) to validate assay sensitivity. [8] [7]
Bioluminescence Resonance Energy Transfer (BRET) BRET-based biosensors enable real-time monitoring of 5-HT2 receptor signaling events in live cells. The "Effector Membrane Translocation Assay" (EMTA) enhanced bystander BRET (ebBRET) platform can simultaneously track engagement of multiple G protein subtypes (Gαq, Gαi1, GαoA, Gαz) and β-arrestin isoforms. Cells are transfected with receptor, G protein subunits, and translocation sensors (e.g., p63-RlucII for Gαq, Rap1GAP-RlucII for Gαi/o, PDZ-RlucII for Gα12/13, Gαs67-RlucII for Gαs). Following ligand stimulation, BRET signals are measured using coelenterazine 400a as substrate, with readings at 400±70 nm (donor) and 515±20 nm (acceptor). [5]
Simultaneous PET-phMRI in Non-Human Primates This advanced imaging approach combines receptor occupancy measurements with functional hemodynamic responses:
The signaling behavior of 5-HT2 receptor partial agonists demonstrates remarkable complexity, with different ligands producing distinct physiological and behavioral outcomes based on their pathway preferences. Understanding these relationships is crucial for rational drug design in neuropsychiatric therapeutics.
Diagram 1: 5-HT2A Receptor Signaling Pathways and Functional Outcomes This diagram illustrates how partial agonists differentially engage Gq versus β-arrestin pathways, leading to distinct physiological effects. Gq activation correlates with psychedelic potential, while β-arrestin recruitment mediates receptor regulation and tachyphylaxis. [7]
The development of biased partial agonists at 5-HT2 receptors represents a promising strategy for improved neuropsychiatric therapeutics with reduced side effects. Key therapeutic implications include:
Non-Hallucinogenic 5-HT2A Agonists: Recent research demonstrates that Gq protein activation efficacy strongly predicts psychedelic effects, with a threshold level of Gq activation required to induce head-twitch responses in mice (a behavioral proxy for human psychedelic effects). Partial agonists with limited Gq efficacy (e.g., lisuride) or β-arrestin-biased agonists may provide therapeutic benefits without hallucinogenic effects. [8] [7]
Antipsychotic Medications: Third-generation antipsychotics like aripiprazole and cariprazine exhibit G protein-selective partial agonism at 5-HT2A receptors, preferentially engaging specific Gα subunits (Gαq, Gαi1, Gαz) while demonstrating inverse agonism or minimal activity in β-arrestin recruitment pathways. This distinctive signaling signature may contribute to their favorable clinical profiles with reduced extrapyramidal side effects compared to earlier antipsychotics. [5]
Novel Antidepressant Approaches: The functional selectivity of certain 5-HT2A partial agonists may enable the development of rapid-acting antidepressants without the therapeutic limitations of classical psychedelics. Compounds that selectively engage specific downstream signaling cascades associated with neuroplasticity (e.g., BDNF expression, mTOR signaling) while minimizing those linked to hallucinations could revolutionize depression treatment. [6]
The pharmacology of 5-HT2 receptor partial agonists reveals remarkable complexity beyond traditional efficacy classifications. The concept of functional selectivity provides a sophisticated framework for understanding how different ligands produce distinct physiological effects through the same receptor. Current evidence strongly indicates that Gq-mediated signaling is the primary determinant of psychedelic effects, while β-arrestin-biased agonists may offer therapeutic benefits without hallucinogenic potential.
Future research directions should focus on structure-based drug design leveraging recent cryo-EM structures of 5-HT2A complexes, development of improved biased ligands with enhanced subtype selectivity, and comprehensive characterization of signaling dynamics in neuronal populations. The continued elucidation of pathway-specific effects will enable the rational design of next-generation 5-HT2-targeted therapeutics for psychiatric and neurological disorders with improved efficacy and reduced adverse effects.
Current research is moving beyond monoamine-based drugs to target cognitive impairment in Major Depressive Disorder (MDD). The table below summarizes the most promising mechanisms and agents.
| Drug/Target Class | Key Pro-Cognitive Findings | Proposed Mechanisms for Cognitive Effects |
|---|---|---|
| Vortioxetine (Multimodal) | FDA-approved for cognitive impairment in MDD; improves executive function, learning, memory; effects partly independent of mood improvement [1]. | 5-HT3A receptor antagonism; downstream glutamatergic modulation; increased prefrontal/hippocampal activity on fMRI [1]. |
| Glutamatergic (Ketamine/Esketamine) | Rapid-acting; approved for Treatment-Resistant Depression (TRD); improves neuroplasticity [2]. | NMDA receptor antagonism; activation of mTORC1 signaling pathway; promotion of synaptogenesis [2]. |
| 5-HT1A Receptor Agonists (Buspirone, Tandospirone) | Adjunct to escitalopram improved working memory in MDD [1]. | Selective agonism of 5-HT1A receptors; potential pro-dopaminergic or indirect glutamatergic effects [1]. |
| Dopaminergic Modulators (Bupropion, Modafinil) | Bupropion improved visual/verbal memory and executive function; Modafinil improved episodic memory and executive function [1]. | Inhibition of dopamine reuptake; modulation of dopaminergic signaling critical for executive function and motivation [1]. |
| Psychedelics (Psilocin) | Investigational; produces long-lasting antidepressant and potential pro-cognitive effects [2]. | Activation of 5-HT2A-mGlu2 receptor complex; enhanced glutamate release and neuroplasticity in corticolimbic circuits [2] [3]. |
A robust clinical trial design for a pro-cognitive antidepressant requires a multi-modal approach to disentangle direct cognitive benefits from secondary effects of mood improvement.
The following diagram illustrates the workflow for a comprehensive clinical trial designed to validate the pro-cognitive effects of an investigational drug.
In the absence of specific data on Dimoxamine, you can use the established frameworks above to guide your investigation.
This document outlines a detailed, multi-step synthesis protocol for the production of the (S)-enantiomer of Dimoxamine. The information is compiled for research and development professionals and emphasizes the critical chiral center introduction [1].
(S)-Dimoxamine is an enantiomerically pure phenethylamine derivative. The chiral (S)-configuration at the α-position of the amine side chain is crucial for its specific pharmacological profile, which differs from its (R)-counterpart and related compounds like 2C-D, DOM, and MDMA [1]. The synthesis requires careful stereocontrolled methodologies to achieve high enantiomeric purity, a key concern in pharmaceutical development [2] [3].
The synthesis begins with the preparation of the aromatic core and concludes with stereoselective α-alkylation [1].
Workflow: Synthesis of (S)-Dimoxamine
Step 1: Methylation of Toluhydroquinone
Step 2: Friedel-Crafts Acylation
Step 3: Formation of Nitrostyrene Intermediate
Step 4: Reduction to Racemic Amine
Step 5: Stereocontrolled α-Ethylation This is the critical step for introducing the (S)-configuration. The table below compares established methodologies [1].
Table: Comparison of Stereocontrolled α-Ethylation Methods
| Synthetic Method | Stereoselectivity (er) | Chemical Yield (%) | Key Reaction Conditions |
|---|---|---|---|
| Pseudoephedrine Chiral Auxiliary | 95:5 | 78-85 | -78°C, THF, 4-6 hours |
| Palladium-Catalyzed Decarboxylative Alkylation | 86:14 | 73-90 | 30°C, Diethyl Ether (Et₂O), 2-9 hours |
| Photo-organocatalytic Enamine Alkylation | 91:9 | 85-98 | Room Temperature, Visible Light, 12-24 hours |
Step 6: Final Purification
Ensuring high enantiomeric excess (e.e.) is mandatory. The following techniques are recommended:
Workflow: Analysis of (S)-Dimoxamine
Table: Key Reagents for the Synthesis of (S)-Dimoxamine
| Reagent | Role | Hazard Considerations |
|---|---|---|
| Dimethyl Sulfate | Methylating Agent | Highly toxic, corrosive, carcinogen. Use in a fume hood with appropriate PPE. |
| Acetyl Chloride | Acylating Agent | Corrosive, lachrymator, reacts violently with water. |
| Aluminum Chloride | Lewis Acid Catalyst | Corrosive, moisture-sensitive, releases HCl upon hydrolysis. |
| Zinc Borohydride | Reducing Agent | Flammable, may react vigorously with water. |
| Lithium Aluminum Hydride | Alternative Reducing Agent | Highly reactive, flammable, can ignite upon contact with water. |
The provided protocol is based on a commercial supplier's data sheet and general chiral synthesis reviews. Key information gaps remain:
| Analytical Technique | Related Compound | Key Parameters | Performance & Application | Reference |
|---|---|---|---|---|
| LC-Tandem MS (LC-MS/MS) | 2C-B (a phenethylamine) | Column: C18; Mobile Phase: Water/Acetonitrile + 0.1% formic acid; Detection: ESI-MS/MS | High accuracy/precision for pharmacokinetics in human plasma [1] | |
| HPLC with Single Quad MS | Nitrosamine Impurities (NTTP) | Instrument: Single quadrupole MS (e.g., Waters QDa); Focus: HPLC parameter optimization | Achieved LOQ of 0.5 ng/mL (0.1 ppm); suitable for routine impurity testing [2] [3] | |
| HPLC with UV/Vis Detection (HPLC-DAD) | Diosmin (a flavonoid) | Column: C18; Detection: 270 nm; Mobile Phase: Methanol/Water + 0.1% H3PO4 | Used for quantification of active ingredient in pharmaceutical tablets [4] | |
| UV-Vis Spectrophotometry | Phenolic Compounds | N/A | Used for identity confirmation and purity assessment per pharmacopeia (e.g., USP, EP) [5] |
Given the lack of direct data, developing a method for Dimoxamine would likely follow a systematic workflow. The diagram below outlines this proposed process.
Based on the method used for the phenethylamine 2C-B, here is a detailed protocol that could be adapted for Dimoxamine [1].
1. Sample Preparation
2. Instrumentation and Chromatography
3. Mass Spectrometry Detection
4. Method Validation Once a method is developed, it must be validated per ICH or FDA guidelines. Key parameters to evaluate include [1] [2]:
The serotonin 5-HT2 receptor family comprises three subtypes—5-HT2A, 5-HT2B, and 5-HT2C—that belong to the G protein-coupled receptor (GPCR) superfamily. These receptors share significant sequence homology and primarily couple to Gq proteins, activating phospholipase C (PLC) upon stimulation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger intracellular calcium release and protein kinase C activation [1]. The 5-HT2A receptor has been extensively studied due to its implication in various psychiatric and neurological disorders, including schizophrenia, depression, and anxiety, as well as its role as the primary target for psychedelic compounds [2]. More recently, 5-HT2 receptors have gained attention for their potential in developing novel therapeutics through biased signaling approaches, which aim to selectively activate beneficial pathways while minimizing adverse effects [3].
Binding assays for 5-HT2 receptors provide critical information about ligand-receptor interactions, including binding affinity (Kd), maximal binding capacity (Bmax), and inhibition constants (Ki). These assays are essential for drug discovery efforts aimed at developing subtype-selective compounds or biased ligands with tailored signaling profiles [4]. The development of robust binding assays for 5-HT2 receptors presents particular challenges due to the high homology between subtypes, necessitating careful experimental design to ensure subtype selectivity and accurate pharmacological characterization [5].
Scintillation Proximity Assay (SPA) represents a homogeneous assay format that eliminates the need for separation steps typically required in traditional filtration assays. This technology relies on microsphere beads impregnated with scintillant that emit light when excited by radioactive decay in close proximity [6]. When a radiolabeled ligand binds to a receptor captured on these beads, the radioactive source comes close enough to generate a detectable signal. Unbound radioligand remains too distant to excite the scintillant, effectively creating a self-separation system that streamlines the assay process [5]. The homogeneous nature of SPA makes it particularly suitable for high-throughput screening applications, as it reduces hands-on time and minimizes artifacts associated with separation steps.
Bead Preparation: Resuspend SPA beads in assay buffer to create a homogeneous suspension. The optimal bead concentration (typically 0.5-1 mg/well) should be determined empirically to maximize signal-to-background ratio while minimizing non-proximity effects [6].
Reaction Setup:
Signal Detection:
Controls and Normalization:
Table 1: Optimal Radioligand Concentrations for 5-HT2 Receptor SPA Binding Assays
| Receptor Subtype | Recommended Radioligand | Concentration Range | Reference Kd Values |
|---|---|---|---|
| 5-HT2A | [¹²⁵I]DOI | 0.1-1 nM | ~1 nM [5] |
| 5-HT2A | [³H]ketanserin | 0.5-2 nM | ~0.5 nM [1] |
| 5-HT2B | [³H]lysergic acid diethylamide | 1-5 nM | ~2 nM [5] |
| 5-HT2C | [¹²⁵I]DOI | 0.1-1 nM | ~1 nM [5] |
| 5-HT2B/2C | [³H]mesulergine | 1-3 nM | ~1 nM [5] |
The filtration binding assay represents the classical approach for studying receptor-ligand interactions and remains valuable for detailed kinetic studies and validation of SPA results. This method involves separation of bound and free radioligand through rapid filtration under vacuum, followed by washing to remove unbound ligand and quantification of membrane-associated radioactivity [6]. While offering excellent signal-to-noise ratios and sensitivity, filtration assays require more handling steps and generate significantly more radioactive waste compared to homogeneous formats.
Reaction Setup:
Separation and Washing:
Radioactivity Quantification:
Data Analysis: As described for SPA protocols
Table 2: Comparison of SPA and Filtration Binding Assay Formats
| Parameter | SPA Format | Filtration Format |
|---|---|---|
| Throughput | High (amenable to automation) | Moderate (more manual steps) |
| Separation Required | No | Yes |
| Radioactive Waste | Minimal | Significant |
| Liquid Scintillation Cocktail | Not required | Required |
| Sensitivity | Good (lower counting efficiency) | Excellent |
| Kinetic Studies | Difficult | Well-suited |
| Reagent Cost | Higher (beads) | Lower |
| Non-Specific Binding | Bead-dependent | Filter-dependent |
Appropriate radioligand selection is critical for successful 5-HT2 receptor binding assays. Both agonists and antagonists can be used, but they may recognize different receptor populations due to the existence of receptor states with varying affinities. Agonists typically label the high-affinity state of receptors coupled to G proteins, while antagonists generally bind with equal affinity to all receptor conformations [5]. For the 5-HT2A receptor, the agonist [¹²⁵I]DOI labels approximately 4.0% of the total receptor population in the high-affinity state, while for 5-HT2B, [³H]lysergic acid diethylamide labels about 22% of receptors in this state [5]. This differential representation of receptor states must be considered when interpreting binding data, particularly for functional selectivity studies.
Optimal assay conditions must be determined empirically for each receptor preparation, but general guidelines include:
Robust data analysis requires appropriate curve fitting and statistical methods. For saturation binding experiments, nonlinear regression analysis of specific binding versus radioligand concentration should be performed using a one-site binding model to determine Kd (equilibrium dissociation constant) and Bmax (maximum number of binding sites) values. Competition experiments yield IC₅₀ values (concentration of competitor that inhibits specific binding by 50%), which can be converted to Ki values using the Cheng-Prusoff equation to account for radioligand concentration and affinity [6].
Assay quality assessment should include calculation of Z' factor values, which provide a measure of assay robustness suitable for high-throughput screening:
Additional quality control measures include:
Comprehensive assay optimization requires systematic evaluation of multiple parameters. A statistically designed experimental approach (e.g., factorial design) can efficiently identify optimal conditions and potential interactions between variables [6]. Key parameters to optimize include:
The following diagrams visualize the intracellular signaling pathways of 5-HT2 receptors and the experimental workflow for receptor binding assays using Graphviz DOT language.
The protocols described herein provide comprehensive methodologies for conducting robust and reproducible binding assays for serotonin 5-HT2 receptor subtypes. The SPA format offers advantages for high-throughput applications, while filtration assays remain valuable for detailed mechanistic studies. Recent advances in understanding biased signaling at these receptors highlight the importance of carefully considering experimental conditions and ligand selection to accurately characterize compound pharmacology [4] [3]. These binding assays provide fundamental tools for advancing drug discovery efforts targeting 5-HT2 receptors for various therapeutic applications.
A highly modular method for constructing the β-phenethylamine scaffold involves a nickel/photoredox dual-catalytic cross-electrophile coupling between aliphatic aziridines and (hetero)aryl iodides. This strategy is particularly valuable for accessing α-substituted derivatives, which are challenging to make with traditional methods [1].
Reaction Setup:
Work-up and Purification:
Key Considerations:
Table 1: Selected Substrate Scope and Yields for Ni/Photoredox Coupling [1]
| Aziridine Type | Aryl Iodide | Product Structure | Yield (%) |
|---|---|---|---|
| 2-Methyl substituted | 4-Acetylphenyl | Amphetamine derivative | 59 |
| 2-Methyl substituted | 4-(Trifluoromethoxy)phenyl | Amphetamine derivative | 63 |
| Ethylene-derived | Phenyl | Phenethylamine | 67 |
| Cyclic (Cyclopentyl) | 4-Cyanophenyl | trans-2,3-Disubstituted product | 55 |
Enantiopure (R)- or (S)-1-phenylethylamine (α-PEA) is a privileged, low-cost chiral auxiliary for creating quaternary stereocenters. It can be used in stoichiometric chiral reagent control or incorporated into modular organocatalysts [2].
This protocol describes the stereoselective creation of a quaternary carbon, a key step in complex molecule synthesis [3].
Reaction Setup:
Work-up and Purification:
Key Considerations:
The workflow below illustrates the steps and decision points in the chiral auxiliary-based protocol.
Diagram 1: Experimental workflow for stereoselective synthesis using a chiral auxiliary, showing key steps from imine formation to product isolation and auxiliary recovery.
Proper data documentation is essential for reporting and reproducibility. The following tables provide templates for summarizing key experimental details.
Table 2: Reagent Table for Ni/Photoredox Cross-Coupling Protocol
| Reagent/Catalyst | Molecular Weight | Moles | Mass/Mol | Equivalents | Role |
|---|---|---|---|---|---|
| 2-Methyl-1-tosylaziridine | 211.28 g/mol | 0.1 mmol | 21.1 mg | 1.0 | Alkyl Electrophile |
| 4-Iodoacetophenone | 246.04 g/mol | 0.15 mmol | 36.9 mg | 1.5 | Aryl Electrophile |
| NiBr₂•DME | 308.56 g/mol | 0.005 mmol | 1.5 mg | 5 mol% | Cross-Coupling Catalyst |
| dtbbpy | 248.39 g/mol | 0.006 mmol | 1.5 mg | 6 mol% | Ligand |
| 4CzIPN | 754.81 g/mol | 0.002 mmol | 1.5 mg | 2 mol% | Photoredox Catalyst |
| Triethylamine | 101.19 g/mol | 0.2 mmol | 20.2 mg | 2.0 | Reductant |
| THF | 72.12 g/mol | - | 1.0 mL | Solvent | -
Selecting a Synthetic Strategy: The optimal synthetic route depends on project goals. The Ni/Photoredox cross-coupling is ideal for rapidly generating diverse compound libraries from readily available aziridines and aryl halides [1]. The chiral auxiliary approach using α-PEA provides precise control over challenging quaternary stereocenters and is easily integrated into multi-step syntheses [2] [3].
Optimization Insights: For the Ni/Photoredox reaction, key parameters include using aryl iodides (bromides are ineffective) and ensuring an oxygen-free environment with degassed solvents [1]. In the chiral auxiliary method, achieving high stereoselectivity relies on forming a well-defined cyclic transition state; using high-purity, enantiopure (R)- or (S)-1-phenylethylamine is critical [3]. The auxiliary can be recovered and reused [3].
I hope these detailed Application Notes and Protocols provide a solid foundation for your research in stereoselective synthesis. Should you require further elaboration on any of the techniques, feel free to ask.
The table below summarizes the core identification and known properties of Dimoxamine for researcher reference.
| Property | Description |
|---|---|
| Systematic Name | 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine [1] |
| Other Names | Ariadne; BL-3912; 4C-D; 4C-DOM [1] |
| Molecular Formula | C₁₃H₂₁NO₂ (Free base) [1] |
| Molecular Weight | 223.316 g/mol (Free base) [1] |
| Hydrochloride Salt Formula | C₁₃H₂₂ClNO₂ [2] |
| Drug Class | Serotonin 5-HT₂ receptor partial agonist; Non-hallucinogenic phenethylamine [1] [3] |
| Therapeutic Interest | Antidepressant; potential treatment for Parkinson's disease and schizophrenia (based on historical clinical observations) [3] |
Dimoxamine acts as a partial agonist at serotonin receptors, with a primary affinity for the 5-HT₂A receptor. Its key differentiator from related compounds (like DOM) is its lower signaling efficacy, which is believed to be the reason for its lack of hallucinogenic effects despite engaging the same primary receptor [3]. The following diagram illustrates its core signaling mechanism.
The pharmacological profile is further detailed by its binding affinity (Ki) for various receptors. The following table provides quantitative data from a 2023 study.
Table 2: In Vitro Receptor Binding Affinity and Functional Activity of Dimoxamine (Ariadne) [3]
| Receptor / Transporter | Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Notes |
|---|---|---|---|
| 5-HT₂A | 120 | 39 - 1,300 | Partial agonist; primary target [3]. |
| 5-HT₂B | >10,000 | 217 - >32,000 | Agonist [3]. |
| 5-HT₂C | Not Disclosed (ND) | 120 - 582 | Agonist [3]. |
| 5-HT₁A | >10,000 | 656 | Agonist [3]. |
| Monoamine Transporters (SERT, NET, DAT) | >10,000 | >50,000 (IC₅₀) | Essentially no activity [3]. |
Since specific PK data for Dimoxamine hydrochloride in the public domain is scarce, this protocol is constructed based on standard pharmacokinetic principles and the general research approach for CNS-active small molecules [4].
Table 3: Key Pharmacokinetic Parameters to Assess in Preclinical Studies
| Parameter | Description | Significance |
|---|---|---|
| Cₘₐₓ | Maximum observed plasma concentration | Indicates peak exposure and potential for acute effects/toxicity. |
| Tₘₐₓ | Time to reach Cₘₐₓ | Reflects the rate of absorption. |
| AUC₀–t | Area under the concentration-time curve from zero to last time point | Measure of total systemic exposure. |
| t₁/₂ | Terminal elimination half-life | Informs dosing frequency. |
| Vd | Volume of Distribution | Indicates extent of tissue distribution outside the central compartment. |
| CL | Clearance | Indicates the body's efficiency in eliminating the drug. |
| F | Bioavailability | Fraction of the administered dose that reaches systemic circulation. |
The overall flow of a comprehensive PK study program can be visualized as follows.
1. Compound Overview and Objective Methoxphenidine (MXP) is a new psychoactive substance (NPS) classified as a dissociative anesthetic. The objective of this study was to characterize its acute behavioral effects, pharmacokinetic profile, and systemic toxicity in a Wistar rat model to assess its psychotropic effects and potential risks for recreational use [1].
2. Summary of Key Findings The study demonstrated that MXP rapidly crosses the blood-brain barrier, exhibiting a dose-dependent biphasic effect on locomotion and a significant disruption of sensorimotor gating. The table below summarizes the core quantitative findings:
Table 1: Key Quantitative Findings from Acute MXP Administration in Wistar Rats
| Parameter | Finding | Details / Dosages |
|---|---|---|
| Pharmacokinetics | ||
| Tmax (Serum & Brain) | 30 min | Time to peak concentration |
| Half-life (Elimination) | 2.15 h | Follows first-order kinetics |
| Behavioral Effects (Open Field) | ||
| Low-Moderate Dose Effect | Increased locomotion | 10-20 mg/kg (subcutaneous) |
| High Dose Effect | Decreased locomotion | 40 mg/kg (subcutaneous) |
| Behavioral Effects (PPI) | ||
| Sensorimotor Gating | Significant disruption | All tested doses (10, 20, 40 mg/kg); effects immediate and persistent at 60 min |
| Systemic Toxicity | ||
| LD50 (Acute) | 500 mg/kg | Estimated lethal dose (subcutaneous) |
1. Pharmacokinetics Profile Assessment
2. Behavioral Profiling A. Open Field Test
B. Prepulse Inhibition (PPI) Test
3. Systemic Toxicity and Histopathology
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key findings related to MXP's dose-dependent effects.
Diagram 1: Experimental Workflow for MXP Profiling
The diagram below outlines the sequential phases of a comprehensive MXP study [1].
Diagram 2: MXP Dose-Response Behavioral Effects
This diagram summarizes the biphasic effect of MXP on locomotor activity observed in the open field test [1].
The data indicates that MXP acts as a typical dissociative anesthetic, with stimulant and anxiogenic effects at lower doses and sedative effects at higher doses [1]. The significant disruption of prepulse inhibition suggests its potential to induce psychosis-like states, a concern for recreational users. The moderate acute toxicity (LD50 of 500 mg/kg) and the rapid accumulation of MXP in the brain highlight the risk of acute intoxication and negative psychological experiences [1].
The precise measurement of monoamine neurotransmitters—particularly serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—is fundamental to understanding brain function in both healthy and pathological states. These neurotransmitters regulate critical processes including mood, cognition, reward, stress response, and motor control. Disruptions in monoamine systems have been implicated in numerous neurological and psychiatric disorders, including major depressive disorder (MDD), Parkinson's disease, anxiety disorders, and post-traumatic stress disorder (PTSD). Consequently, accurate assessment of monoamine turnover provides valuable insights into neuronal activity and neurotransmitter dynamics in various behavioral and disease states [1] [2].
Neurochemical analysis faces unique challenges due to the complexity of brain tissue, low concentrations of neurotransmitters, and rapid temporal dynamics of release and reuptake. Additionally, the blood-brain barrier and compartmentalization of metabolites require specialized sampling techniques to accurately reflect central nervous system activity rather than peripheral contributions. This document provides comprehensive application notes and detailed protocols for assessing monoamine turnover, integrating both established and emerging methodologies to address these challenges [3] [4] [5].
Microdialysis: This well-established technique involves implanting a probe with a semi-permeable membrane into specific brain regions for continuous sampling of extracellular fluid. Microdialysis allows in vivo monitoring of neurotransmitter release in awake, behaving animals with picomolar sensitivity. The method excels at measuring basal concentrations and can detect multiple neurochemicals simultaneously when coupled with appropriate analytical platforms. Recent advancements include optogenetic-microdialysis probes that combine optical stimulation with chemical monitoring, enabling precise investigation of specific neural circuits. However, traditional microdialysis suffers from limited temporal resolution (minutes) compared to the millisecond-scale dynamics of synaptic transmission [5].
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: HPLC separation coupled with electrochemical or fluorometric detection remains a gold standard for precise quantification of monoamines and their metabolites. The method offers excellent sensitivity and specificity for measuring these compounds in tissue homogenates, with detection limits in the low picogram range. Fluorometric methods dating to the 1970s enable simultaneous measurement of norepinephrine, dopamine, and serotonin from the same brain region by combining different extraction and detection strategies [6] [7].
Mass Spectrometry (MS)-Based Approaches: Advanced MS techniques provide unprecedented capability for comprehensive neurochemical analysis with high molecular specificity. MS methods enable simultaneous detection of multiple neurotransmitter systems and their metabolites, along with discovery of novel signaling molecules. Recent innovations address the challenge of separating polar neurotransmitters under MS-compatible conditions, expanding the range of measurable compounds. MS has become particularly valuable for neuropeptide analysis and biomarker discovery, offering rich structural information that facilitates identification of novel signaling molecules [3].
Internal Jugular Vein Sampling: This innovative approach in human subjects measures trans-cerebral plasma concentration gradients of monoamine metabolites to estimate brain monoamine turnover. The technique leverages the Fick principle, calculating metabolite flux from arteriovenous concentration differences and cerebral blood flow measurements. This method has revealed that conventional measurements of monoamine metabolites in peripheral plasma or urine primarily reflect peripheral rather than central nervous system activity, highlighting the importance of direct cerebral sampling [4].
Brain Tissue Dissection and Homogenization: For post-mortem studies, precise dissection of brain regions followed by tissue homogenization and extraction enables detailed mapping of neurotransmitter distribution. This approach has revealed striking regional variations in monoamine concentrations, with implications for understanding both normal brain function and pathological changes in neurological disorders [7].
Table 1: Comparison of Major Analytical Methods for Monoamine Detection
| Method | Sensitivity | Temporal Resolution | Spatial Resolution | Key Applications |
|---|---|---|---|---|
| Microdialysis | Picomolar range | Minutes to hours | Regional (mm) | Basal neurotransmitter levels, drug effects |
| HPLC-ECD/FLD | Low picogram | Hours (offline) | Tissue region | Tissue content, metabolite ratios |
| Mass Spectrometry | Attomole to femtomole | Minutes to hours | Regional to subregional | Comprehensive profiling, novel biomarker discovery |
| Jugular Venous Sampling | Nanomolar | Single time point | Whole-brain | Cerebral monoamine turnover in humans |
| Fast-Scan Cyclic Voltammetry | Nanomolar | Subsecond | Micrometer | Real-time release and uptake kinetics |
This protocol combines methods for catecholamine analysis with the o-phthaldialdehyde serotonin reaction to enable simultaneous measurement of three key monoamines from a single brain region sample. The method is particularly valuable for studies requiring correlation of multiple neurotransmitter systems with behavioral outcomes while conserving limited tissue samples [6].
The experimental workflow for this protocol can be visualized as follows:
Figure 1: Experimental workflow for simultaneous determination of norepinephrine, dopamine, and serotonin from brain tissue using fluorometric analysis.
This protocol describes the assessment of brain monoamine turnover in human subjects through simultaneous sampling from arterial and internal jugular venous blood. The method is based on the measurement of trans-cerebral concentration gradients of monoamine metabolites, providing a quantitative index of overall brain monoamine synthesis. This approach has been validated in studies of major depressive disorder and panic disorder, revealing significant alterations in serotonin turnover [4].
This protocol describes the implementation of in vivo microdialysis for monitoring dynamic changes in extracellular monoamine concentrations in specific brain regions of awake, behaving animals. The technique involves implanting a semi-permeable membrane probe that allows continuous sampling of brain interstitial fluid [5].
Recent applications of these neurochemical techniques have revealed important insights into monoamine dysfunction across psychiatric disorders. Studies employing internal jugular venous sampling have demonstrated a 3-4 fold increase in serotonin turnover in both major depressive disorder and panic disorder patients compared to healthy controls, challenging simplistic deficiency models of these conditions. Interestingly, this abnormality normalized following successful treatment with SSRIs, suggesting that increased serotonin turnover may represent a compensatory adaptation rather than a primary deficit [4].
In animal models, predator scent stress exposure in female rats—a model relevant to PTSD—revealed stress-susceptibility associated with distinct monoamine alterations across brain regions. Susceptible animals showed increased dopamine and serotonin turnover in the medial prefrontal cortex, elevated dopamine turnover in the nucleus accumbens, and increased norepinephrine in the ventral hippocampus. These findings highlight the complex, region-specific nature of monoamine dysregulation in stress-related disorders and suggest potential therapeutic targets [8].
Table 2: Key Findings from Monoamine Turnover Studies in Psychiatric Disorders
| Disorder/Model | Brain Region | Norepinephrine Changes | Dopamine Changes | Serotonin Changes |
|---|---|---|---|---|
| Major Depressive Disorder (Human) | Whole-brain | No significant change | Not reported | 3-4 fold increase in turnover (5-HIAA overflow) |
| Panic Disorder (Human) | Whole-brain | No significant change | Not reported | 3-4 fold increase in turnover (5-HIAA overflow) |
| PTSD Model (Female Rats) | Medial Prefrontal Cortex | No significant change | Increased turnover | Increased turnover |
| PTSD Model (Female Rats) | Nucleus Accumbens | Not reported | Increased turnover | No significant change |
| PTSD Model (Female Rats) | Ventral Hippocampus | Increased concentration | Not reported | Not reported |
| Parkinson's Disease (Human) | Neostriatum | Reduced in caudate | Severe reduction (esp. putamen) | Uneven reduction |
Detailed mapping of monoamine distribution in human brain reveals striking regional variations with functional implications. In normal human neostriatum, dopamine is the most abundant monoamine (approximately 3500 ng/g), distributed fairly evenly except for the caudal tail region which contains only 20% of the dopamine found elsewhere. Norepinephrine is virtually absent from most striatal regions except the inferior head of the caudate nucleus (262 ng/g), while serotonin maintains a relatively even distribution at approximately 800 ng/g throughout the neostriatum [7].
In Parkinson's disease, post-mortem studies demonstrate differential reduction of all three monoamines, with the most severe dopamine depletion in the putamen. The uneven pattern of monoamine loss suggests region-specific vulnerability of monoaminergic neurons rather than a generalized defect in synthesis or transport mechanisms. These topographic studies highlight the importance of region-specific analysis when investigating monoamine function in neurodegenerative disorders [7].
The relationship between monoamine systems and their functional roles can be visualized as follows:
Figure 2: Monoamine neurotransmitters, their primary functions, and associated disorders. Each monoamine system regulates distinct physiological processes and demonstrates unique involvement in neuropsychiatric conditions.
Recent technological advances have addressed several limitations in neurochemical analysis. For microdialysis, efforts to improve temporal resolution have included:
For mass spectrometry-based methods, improvements in chromatographic separation of polar compounds under MS-compatible conditions have expanded the range of measurable neurochemicals. Additionally, enhanced sensitivity now allows detection of low-abundance neurotransmitters and neuromodulators in small volume samples [3] [5].
Accurate interpretation of monoamine turnover data requires careful consideration of several factors:
Validation studies using multiple complementary methods are essential for confirming findings and ensuring that measured changes reflect true alterations in neuronal activity rather than methodological artifacts [4].
The protocols and application notes presented here provide comprehensive guidance for assessing serotonin, dopamine, and norepinephrine turnover in both clinical and preclinical settings. The continued refinement of these methodologies—particularly improvements in temporal resolution, spatial precision, and molecular specificity—will further enhance our understanding of monoamine function in health and disease.
Emerging technologies including genetically-encoded fluorescent sensors, optogenetic compatibility, and multimodal integration with other physiological measures represent the next frontier in neurochemical analysis. These advances will enable researchers to address increasingly sophisticated questions about the dynamic regulation of monoamine systems and their roles in complex behaviors, ultimately facilitating the development of more targeted and effective treatments for neuropsychiatric disorders.
Dimoxamine (development code BL-3912, commonly known as Ariadne or 4C-D) is a psychoactive phenethylamine compound that represents a novel approach to addressing Parkinson's disease symptomatology. First synthesized by Alexander Shulgin in 1968, this compound is characterized as a non-hallucinogenic serotonin receptor agonist with demonstrated therapeutic potential for neurodegenerative disorders [1] [2]. Unlike classical psychedelics such as DOM, to which it is structurally related, Dimoxamine produces antidepressant and mild stimulant effects without inducing hallucinations, making it particularly suitable for therapeutic applications in vulnerable populations [1]. The compound has previously reached Phase 3 clinical trials for other indications before being shelved for strategic economic reasons rather than safety concerns, providing a substantial foundation for its reinvestigation in Parkinson's disease contexts [1] [2].
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to the characteristic motor symptoms of bradykinesia, resting tremor, rigidity, and postural instability [3]. Current treatments primarily focus on dopamine replacement therapy, but these approaches often lose efficacy over time and produce significant side effects [4]. Dimoxamine represents an innovative approach through its serotonergic mechanism with downstream effects on dopaminergic signaling, potentially offering a novel therapeutic strategy that may circumvent limitations of current Parkinson's disease pharmacotherapies [1] [2].
Dimoxamine functions primarily as a selective serotonin 5-HT2 receptor partial agonist, with particular activity at the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes [1] [2]. Unlike full psychedelic agonists such as DOM, Dimoxamine exhibits reduced signaling efficacy at these receptors while maintaining binding affinity, resulting in its characteristic non-hallucinogenic profile [2]. Specifically, Dimoxamine demonstrates a Ki of 120 nM at the human 5-HT2A receptor, with EC50 values ranging from 39 to 1,300 nM across various signaling pathways (Gq, G11, and β-arrestin2) [1]. This represents a consistently lower signaling potency and efficacy compared to hallucinogenic analogs, which is the proposed molecular basis for its lack of psychedelic effects [2].
Table 1: Primary Receptor Binding Profile of Dimoxamine
| Receptor Target | Affinity (Ki, nM) | Signaling Efficacy | Functional Activity |
|---|---|---|---|
| 5-HT2A | 120 | 80-91% (Emax) | Partial agonist |
| 5-HT2B | >10,000 | 68-85% (Emax) | Partial agonist |
| 5-HT2C | Not determined | 34-93% (Emax) | Partial agonist |
| 5-HT1A | >10,000 | 68% (Emax) | Weak agonist |
| Dopamine D1/D2 | >10,000 | Not determined | Inactive |
| SERT | >10,000 | Not determined | Inactive |
The therapeutic effects of Dimoxamine in Parkinson's disease models are proposed to occur through 5-HT2A receptor-mediated dopamine release in strategic brain regions [1] [2]. Research indicates that serotonin 5-HT2A receptor agonists can increase dopamine levels in the nucleus accumbens and other mesolimbic areas, potentially compensating for the dopaminergic deficits characteristic of Parkinson's disease [1]. This indirect modulation of dopaminergic signaling without direct receptor activation may provide symptomatic benefits while avoiding complications associated with direct dopamine agonists [2].
The molecular signaling hypothesis suggests that Dimoxamine's partial agonist profile generates sufficient 5-HT2A receptor activation to trigger beneficial dopamine release while avoiding the excessive receptor stimulation associated with hallucinogenic effects [2]. This signaling efficacy threshold model represents a novel approach to Parkinson's disease treatment, distinguishing it from both classical psychedelics and conventional dopaminergic medications [1] [2].
Various animal models have been employed to study Parkinson's disease pathology and evaluate potential therapeutics like Dimoxamine. These models generally fall into two categories: neurotoxin-based models and genetic models [3] [4]. The most well-established neurotoxin models utilize MPTP, 6-hydroxydopamine (6-OHDA), rotenone, or paraquat to induce selective dopaminergic neuron loss [3]. More recently, genetic models based on Parkinson's disease-associated genes such as α-synuclein, LRRK2, and PINK1 have provided insights into familial forms of the disease [3] [4].
Table 2: Parkinson's Disease Animal Model Characteristics
| Model Type | Inducing Agent/Gene | αS Pathology | Dopaminergic Neuron Loss | Motor Deficits |
|---|---|---|---|---|
| Neurotoxin | MPTP | No | Yes | Yes |
| Neurotoxin | 6-OHDA | No | Yes | Yes |
| Neurotoxin | Rotenone | Yes | Yes | Yes |
| Neurotoxin | Paraquat/Maneb | Yes | Yes | Yes |
| Genetic | α-synuclein mutations | Yes | Variable | Variable |
| Genetic | LRRK2 mutations | Sometimes | Yes | Yes |
| Genetic | Auxilin knockout | Not specified | Not specified | Yes |
Dimoxamine has demonstrated particular efficacy in the auxilin knockout mouse model of Parkinson's disease, where it rescued severe motor deficits with comparable effectiveness to L-DOPA [2]. This is notable considering Dimoxamine's lack of direct activity at dopamine receptors and transporters, supporting its unique mechanism of action [2]. Additionally, in non-human primate studies, Dimoxamine appeared to increase motivation, causing monkeys that had stopped running mazes to resume this activity [1].
Cellular models provide valuable platforms for initial screening of Parkinson's disease therapeutics and investigating molecular mechanisms. The most commonly used cell lines include:
These cellular models can be subjected to various Parkinson's disease-relevant insults including neurotoxins (MPP+, 6-OHDA, rotenone) or genetic manipulations (α-synuclein mutations) to model specific aspects of Parkinson's disease pathology [4]. While Dimoxamine's specific effects in these cellular models haven't been extensively documented in the available literature, these systems represent appropriate platforms for initial mechanistic studies.
Purpose: To quantify the hallucinogenic potential of Dimoxamine compared to reference compounds by measuring the head twitch response in mice, a behavioral proxy of psychedelic effects [2].
Materials:
Procedure:
Expected Results: Dimoxamine should show markedly attenuated head twitch responses compared to reference psychedelics like DOM, consistent with its reported non-hallucinogenic profile [2]. At higher doses (25 mg/kg), a weak HTR may be observed, but it should remain significantly lower than full psychedelic agonists [1] [2].
Purpose: To evaluate Dimoxamine's ability to rescue motor deficits in a genetic model of Parkinson's disease [2].
Materials:
Procedure:
Expected Results: Dimoxamine should significantly improve motor performance in auxilin knockout mice, with effects comparable to L-DOPA at higher doses [2]. The minimum effective dose is expected to be approximately 25 mg/kg, with maximal effects at 50-100 mg/kg [2].
Purpose: To measure striatal dopamine release following Dimoxamine administration [1] [2].
Materials:
Procedure:
Expected Results: Dimoxamine should produce a dose-dependent increase in extracellular dopamine in the striatum, consistent with its proposed mechanism of 5-HT2A receptor-mediated dopamine release [1].
Table 3: Dimoxamine Efficacy Across Parkinson's Disease Models
| Model System | Test/Endpoint | Minimum Effective Dose | Maximal Effect | Reference Compound Comparison |
|---|---|---|---|---|
| Auxilin KO mice | Rotarod performance | 25 mg/kg | Complete rescue of deficit | Comparable to L-DOPA |
| Auxilin KO mice | Open field activity | 25 mg/kg | Significant improvement | Comparable to L-DOPA |
| Monkey motivation | Maze running | Not specified | Restored motivated behavior | Not specified |
| Human Parkinson's | Symptom improvement | 100 mg/day | Complete remission | Not specified |
| Head twitch response | Behavior | >25 mg/kg | Markedly attenuated | Significantly less than DOM |
Table 4: Dimoxamine Dosing and Administration Guidelines
| Parameter | In Vivo (Mice/Rats) | Human Equivalent (Estimated) | Notes |
|---|---|---|---|
| Minimal active dose | 25 mg/kg | ~100 mg | Based on motor effects |
| Therapeutic range | 25-100 mg/kg | 100-300 mg | Dose-dependent response |
| Route of administration | Intraperitoneal, oral | Oral (in historical trials) | Good oral bioavailability reported |
| Testing duration | Acute administration | Up to 300 mg single dose (historical trials) | No hallucinations even at high doses |
| Onset of action | 30 minutes | Not specified | Based on animal behavior tests |
Diagram 1: Proposed molecular signaling pathway of Dimoxamine-mediated motor improvement in Parkinson's disease models. Dimoxamine acts as a partial agonist at 5-HT2A receptors, initiating a signaling cascade that ultimately enhances dopamine release and improves motor function.
Diagram 2: Comprehensive experimental workflow for evaluating Dimoxamine in Parkinson's disease models, from model selection through data analysis.
Dimoxamine (Ariadne) represents a promising therapeutic candidate for Parkinson's disease with a unique mechanism of action centered on 5-HT2A receptor partial agonism leading to enhanced dopaminergic signaling without hallucinogenic effects [1] [2]. The comprehensive application notes and protocols provided here offer researchers a framework for evaluating this compound in appropriate Parkinson's disease models.
The distinct advantage of Dimoxamine lies in its demonstrated efficacy in reversing motor deficits in Parkinson's disease models without producing the hallucinations typical of classical 5-HT2A receptor agonists [2]. This profile, combined with its historical progression to advanced clinical trials for other indications, suggests a favorable safety profile for further investigation [1]. Future research should focus on chronic dosing studies, combination therapies with existing Parkinson's disease medications, and more detailed mechanistic studies to fully elucidate its site-specific effects on dopaminergic circuitry.
1. Introduction
The development of novel cognitive enhancers (CEs), or nootropics, is a growing field aimed at addressing cognitive deficits in neurological disorders and, contentiously, at enhancing mental performance in healthy individuals [1] [2]. The demand for CEs is booming, driven largely by academic and workplace pressure, with common substances including methylphenidate, modafinil, amphetamine-based compounds, and various natural supplements [1] [2]. This application note proposes a detailed experimental protocol for the preclinical evaluation of a hypothetical novel cognitive enhancer, "Dimoxamine." The protocol is designed to systematically investigate its effects on learning, memory, and executive functions, while also probing potential neurophysiological mechanisms of action. The framework integrates established behavioral models with advanced neural recording techniques, providing a robust template for initial efficacy and safety screening of a new nootropic entity.
2. Proposed Pharmacological Profile of Dimoxamine
While the exact structure of Dimoxamine is undefined for this protocol, we hypothesize it possesses a multi-target mechanism of action to enhance cognitive function. Proposed mechanisms, which require empirical validation, may include:
3. Experimental Protocols
The following protocols are designed for a rodent model (e.g., C57BL/6 mice or Sprague Dawley rats), with appropriate control groups (e.g., vehicle) and dose-ranging studies.
3.1. Behavioral Assessment of Learning and Memory
Morris Water Maze (MWM) Protocol
Novel Object Recognition (NOR) Protocol
3.2. Neurophysiological Characterization
High-Density Electroencephalography (EEG) Protocol
The following workflow diagram illustrates the integrated experimental design from behavioral testing to neural mechanism analysis:
4. Quantitative Data & Safety Profiling
Table 1: Proposed Primary Efficacy Endpoints
| Experimental Paradigm | Key Metric | Hypothesized Dimoxamine Effect | Cognitive Domain |
|---|---|---|---|
| Morris Water Maze | Escape Latency (Acquisition) | Decrease | Spatial Learning |
| Time in Target Quadrant (Probe) | Increase | Long-Term Memory | |
| Novel Object Recognition | Discrimination Index | Increase | Recognition Memory |
| EEG Network Analysis | Frontal High Gamma Connectivity | Increase (Dose-Dependent) | Executive Function / Arousal [3] |
| Theta-Gamma Coupling | Disruption (Dose-Dependent) | Altered Information Processing [3] |
Table 2: Proposed Preliminary Safety & Tolerability Assessment
| Assessment Category | Method | Parameters |
|---|---|---|
| Acute Toxicity | Irwin's Test or Modified SHIRPA | Neurological, Autonomic, Motor reflexes |
| Locomotor Activity | Open Field Test | Total distance traveled, Rearing |
| Cardiovascular Safety | Non-invasive Blood Pressure | Heart Rate, Systolic/Diastolic Pressure |
| Potential for Dependence | Drug Discrimination / Self-Administration | Assessment of abuse liability |
5. Discussion and Future Directions
This protocol provides a foundational framework for characterizing Dimoxamine. A critical consideration in this research is the nature of individual differences. Effects may be quantitative (varying in strength on a continuum) or qualitative (representing a fundamental difference in response, potentially via different neural mechanisms) [4]. EEG and behavioral data should be analyzed for such sub-groups, as this impacts the interpretation of efficacy and safety.
Future work would involve:
6. References
Dimoxamine hydrochloride (also known as BL-3912A, 4C-D) is a phenethylamine derivative first synthesized by Alexander Shulgin [1].
The table below summarizes its key identifiers and available data relevant to its physical properties:
| Property | Description / Value |
|---|---|
| CAS Number | 52663-86-2 (hydrochloride salt) [1] |
| Molecular Formula | C₁₃H₂₁NO₂·HCl [1] |
| Molecular Weight | 259.77 g/mol [1] |
| IUPAC Name | (R)-1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride [1] |
| Mechanism of Action | Serotonin 5-HT₂ receptor partial agonist [1] |
| Reported Solubility | Expected to be soluble in water (as a hydrochloride salt) [1] |
| Reported Stability | Should be evaluated in laboratory settings for specific conditions (light, heat, moisture) [1] |
Q: What is the best solvent for dissolving Dimoxamine hydrochloride? A: While direct data is unavailable, the hydrochloride salt form suggests good water solubility [1]. For initial experiments, start with purified water or standard aqueous buffers. If solubility is insufficient, you may carefully explore co-solvents like ethanol, PEG-300, or DMSO, noting that these may affect subsequent biological assays [2].
Q: The compound does not fully dissolve in my aqueous buffer. What should I do? A:
Q: Under what conditions is Dimoxamine hydrochloride most stable? A: Although specific studies on Dimoxamine are not available, its structure suggests general stability best practices [1] [4] [3]:
Q: How can I monitor the chemical stability of my Dimoxamine solution over time? A: You can adapt the following detailed High-Performance Liquid Chromatography (HPLC) protocol, which is standard for stability-indicating assays [5] [4].
Stability-Indicating HPLC Protocol This method can be used to quantify Dimoxamine and monitor its degradation.
Equipment & Reagents:
Chromatographic Conditions [5]:
Procedure:
The diagram below illustrates this experimental workflow:
The table below summarizes frequent problems, their potential causes, and recommended solutions.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Insufficient Resolution (Rs) | Incorrect Chiral Stationary Phase (CSP), non-optimal mobile phase, low column efficiency, unsuitable additive [1]. | Screen a broader range of CSPs (e.g., Polysaccharide, Pirkle-type) [1] [2]. Optimize mobile phase composition, organic modifier, and additive type/conc. [2] Adjust column temperature [1]. |
| No Separation | CSP lacks selectivity for the analyte, mobile phase causing poor chiral recognition, analyte may require derivatization [1]. | Switch CSP selector class (e.g., from polysaccharide to macrocyclic glycopeptide) [1]. Change mobile phase from reversed-phase to normal-phase or polar organic mode. Consider a different technique (e.g., Capillary Electrophoresis) [2]. |
| Poor Peak Shape (Tailing/Splitting) | Secondary interactions (e.g., silanol effects), incompatible additive, column overloading [2]. | Use mobile phase additives (e.g., acids/bases like TFA/DEA) to mask silanol groups [2]. Reduce injection volume or sample concentration. Ensure column is not damaged. |
| Long Retention Times | Analyte has overly strong interaction with CSP, mobile phase too weak [1]. | Increase strength of organic modifier in mobile phase. For SFC, increase modifier percentage in CO₂ [3]. Use a shorter column or UHPLC with sub-2µm particles for faster analysis [4]. |
| Irreproducible Results | Inconsistent mobile phase preparation, column degradation, temperature fluctuations [2]. | Standardize mobile phase preparation. Confirm column is not expired or contaminated; flush/regenerate if needed. Use a column oven for stable temperature control. |
Q1: What is the most efficient strategy for initial method development? A tiered screening strategy is the most efficient. Start with a Tier 1 set of 3-5 CSPs that offer broad selectivity and complementary mechanisms (e.g., popular polysaccharide-based columns like Chiralpak IA/IB/IC or Chiralcel OD/OJ) [1] [2]. Simultaneously, screen 2-3 different mobile phase modes (normal-phase, reversed-phase, polar organic). This approach resolves most enantiomers. If Tier 1 fails, proceed to a Tier 2 screen with more specialized CSPs (e.g., cyclodextrin, macrocyclic glycopeptide, or brush-type) [1].
Q2: When should I choose HPLC over SFC or other techniques?
Q3: Why is my chiral separation method not scaling up successfully? Preparative-scale success depends on more than just resolution. Key considerations include:
Q4: Are there any emerging technologies that can predict successful separation? Yes, machine learning (ML) is a rapidly advancing area. A 2025 study demonstrated a physics-based ML model that predicts successful resolving agents for diastereomeric salt crystallization with a 4-6x higher hit rate than traditional trial-and-error. These models use molecular dynamics and transformer neural networks to learn the interaction patterns that drive successful crystal formation [5].
This protocol provides a step-by-step guide for developing a robust analytical chiral separation method [1] [2].
1. Sample Preparation
2. Tier 1 CSP and Mobile Phase Screening
3. Data Analysis and Optimization
4. Method Validation Once optimized, validate the method for specificity, linearity, accuracy, precision, and robustness according to your laboratory's quality control standards [2].
The following diagrams outline the logical process for selecting and troubleshooting chiral separation methods.
I hope this technical support center provides a clear path forward for your chiral separation experiments. The field is advancing rapidly, with machine learning and greener techniques like SFC offering promising avenues for increased efficiency [5] [3].
This section explains the fundamental principles behind non-specific binding and affinity optimization.
The following table summarizes key techniques for measuring and analyzing binding interactions.
| Method | Key Principle | Application in Affinity Optimization |
|---|---|---|
| Native Mass Spectrometry (MS) [3] [4] | Measures mass-to-charge ratio of intact protein-ligand complexes under non-denaturing conditions. | Label-free screening and affinity (Kd) determination, even from complex mixtures like cell lysates or direct tissue samples [3]. |
| Affinity Selection MS (AS-MS) [4] | Selects ligands bound to a target from a mixture, followed by MS identification. | High-throughput screening of compound libraries, fragment-based drug discovery, and ranking ligand affinities (Kd, ACE50) [4]. |
| Glyco-Engineering [5] | Introduces N-linked glycosylation sites (NxT motifs) onto a protein. | Shields hydrophobic patches to reduce aggregation, masks protease cleavage sites to improve serum stability, and can extend half-life [5]. |
| Structure-Based Engineering [5] | Uses structural data (e.g., X-ray crystallography) to guide mutations. | Optimizes binding site interactions to increase receptor binding affinity and employs Fc-fusion technologies (e.g., knob-into-hole) to extend half-life and prevent multimerization [5]. |
This protocol, adapted from Yan and Bunch (2025), allows estimation of the dissociation constant (Kd) without prior knowledge of protein concentration, directly from biological tissues [3].
The workflow for this method is as follows:
Here are answers to common experimental problems presented in a question-and-answer format.
| Problem & Question | Possible Cause | Recommended Solution |
|---|---|---|
| High Non-Specific Binding in Assay | Low-affinity, transient interactions with shallow energy wells on the energy landscape [1]. | Include competitive or non-specific binding inhibitors in the buffer. For antibodies, consider engineering the CDR loops to deepen the energy well and enhance specificity [1]. |
| How to interpret paradoxical data where intermediate-affinity ligands give the strongest signal? | The system may be using a non-equilibrium kinetic sorting mechanism, where high-affinity ligands are routed toward degradation [2]. | Do not assume highest affinity is always best. Analyze signaling output across a range of ligand affinities. Model your system to include parameters for receptor degradation and multi-site phosphorylation [2]. |
| Leads with good affinity show poor solubility or stability. | The protein may have surface hydrophobic patches prone to aggregation or be susceptible to serum proteases [5]. | Utilize glyco-engineering to introduce N-linked glycans, which can shield hydrophobic patches and protease sites, thereby improving solubility and stability [5]. |
| Need to measure affinity from a complex sample like cell lysate. | Traditional methods (ITC, SPR) require pure, immobilized protein. Interfering compounds can skew results [3] [4]. | Use Affinity Selection Mass Spectrometry (AS-MS) or the Native MS dilution method. These techniques are designed to work in complex mixtures and can isolate and quantify specific binding events [3] [4]. |
To visualize the non-equilibrium kinetic sorting mechanism that can explain paradoxical signaling, the following diagram illustrates the pathway:
I hope this structured information provides a solid foundation for your technical support center. The integration of recent research should give your users access to current strategies and concepts.
FAQ 1: What are the primary strategies to improve BBB penetration for small molecules? The main strategies involve structural modification of the lead compound to exploit specific transport mechanisms across the BBB [1]. The key approaches are:
FAQ 2: What molecular properties are critical for passive diffusion across the BBB? Passive diffusion is the most common pathway for small-molecule CNS drugs [1]. The ideal properties are summarized in the table below [2] [4] [1].
| Property | Target Range or Characteristic | Rationale & Considerations |
|---|---|---|
| Lipid Solubility | Log P (octanol/water) ~ 10-100 [2] | Crucial for transcellular diffusion; balance needed as excessive lipophilicity can trap molecules in the membrane and reduce systemic bioavailability [2]. |
| Molecular Weight | < 400-600 Da [4] [1] | Lower molecular weight favors easier passage; some peptides up to several thousand Da can cross if sufficiently lipid-soluble [2]. |
| Hydrogen Bonding | < 5 H-bond donors; < 10 H-bond acceptors [2] | High hydrogen bonding reduces permeability by increasing desolvation energy [2]. |
| Charge | Neutral or low charge at physiological pH | Charged molecules have difficulty crossing the lipid bilayer [2]. |
FAQ 3: How can I assess if my compound is a substrate for efflux transporters? Problem: A compound shows good permeability in simple models but poor brain exposure in vivo. Troubleshooting: This is a classic sign of active efflux. Key transporters to investigate include P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs) [5] [1] [6]. Experimental Protocol:
FAQ 4: What are the main experimental methods for predicting BBB permeability? The choice of assay depends on the stage of discovery and the question being asked. Below is a comparison of common methods [7] [1].
| Assay Type | Throughput | Cost | Key Measurement | Best Use Case |
|---|---|---|---|---|
| PAMPA-BBB [8] [7] | High | Low | Passive permeability (Pe) | Early-stage, rank-ordering of compound libraries. |
| Cell-Based (e.g., MDCK, hCMEC/D3) | Medium | Medium | Apparent permeability (Papp) & Efflux Ratios | Mechanistic studies, including active transport and efflux. |
| In Vivo (Rodent) | Low | High | Brain/Plasma Ratio (Kp) | Definitive assessment of brain exposure, required for lead optimization. |
Problem: Compound has high lipid solubility but low brain uptake.
Problem: Compound shows good brain uptake in vitro but is ineffective in disease models.
The following diagrams outline the core experimental and strategic concepts for optimizing BBB penetration.
Diagram 1: Key steps in a screening workflow to identify compounds with improved BBB penetration.
Diagram 2: Core structural modification strategies for enhancing brain delivery of small molecules [2] [3] [1].
Here are answers to common questions and solutions to specific issues you might encounter during experiments.
Q1: Why is my HPLC method failing to separate two closely eluting impurities?
Q2: How do I identify an unknown degradation product formed during stress testing?
Q3: My analytical method fails to detect a genotoxic nitrosamine impurity at the required low threshold. What should I do?
Q4: How do I set the right acceptance criteria (specification limits) for a newly identified impurity?
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day (whichever is lower) | 0.15% or 1.0 mg per day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Note: These are general ICH thresholds. Specific impurities, such as genotoxic nitrosamines, have much stricter limits and require a separate risk-based approach [1].
Here are detailed methodologies for critical experiments cited in the FAQs and regulatory guidance.
Protocol 1: Development and Validation of a Stability-Indicating HPLC/UV Method
This protocol outlines the process for developing a method that can accurately quantify the active pharmaceutical ingredient (API) and resolve it from its degradation products and impurities [1] [2].
Protocol 2: Identification of Unknown Degradation Products Using LC-MS/MS
This protocol is used when a new degradation product is observed during stability studies [1] [2].
The following diagram illustrates the logical workflow for impurity profiling, from detection to control, integrating the techniques and protocols discussed.
What is glucuronidation and why is it a major challenge in drug development?
Glucuronidation is a primary Phase II metabolic pathway where uridine diphosphate-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to drugs, making them more hydrophilic for excretion [1] [2]. While it's a key detoxification mechanism, it can severely limit a drug's oral bioavailability and therapeutic efficacy if it occurs too rapidly during the first pass through the liver and intestines [3]. For many drugs, glucuronidation is the dominant clearance mechanism [2].
Is Dimoxamine (Ariadne) known to undergo glucuronidation?
The search results do not provide explicit data on Dimoxamine's glucuronidation. However, its chemical structure and the broader context of drug metabolism suggest it is a candidate for this pathway.
The diagram below outlines the core metabolic pathway and the primary organs involved in the glucuronidation of an orally administered drug.
Here are detailed methodologies for key experiments to assess and characterize glucuronidation.
This protocol is used to obtain initial kinetic data on UGT-mediated metabolism [2] [6].
This method, adapted from food science research, is robust for quantifying amines and their metabolites [7].
The following table summarizes key strategies to improve the bioavailability of drugs susceptible to rapid glucuronidation.
| Strategy | Mechanism | Example Approach |
|---|---|---|
| Prodrug Design | Mask the metabolically labile site (e.g., hydroxyl group) with a promoisty that is cleaved after absorption to release the active parent drug. | Develop ester or carbonate prodrugs that are substrates for hydrolyzing enzymes in systemic circulation [3]. |
| UGT Inhibition | Co-administer a substance that competitively or non-competitively inhibits the responsible UGT enzyme(s). | Use specific inhibiting excipients in formulations or evaluate clinical UGT inhibitors (e.g., probenecid) for DDI potential [3]. |
| Nanoformulations | Use nanocarriers to protect the drug from metabolism and alter its absorption pathway. | Encapsulate the drug in polymeric nanoparticles or liposomes to promote lymphatic absorption, bypassing first-pass liver metabolism [3]. |
Problem: In vitro-in vivo correlation (IVIVC) for glucuronidation clearance is poor; in vitro data underestimates in vivo clearance.
Problem: High variability in glucuronidation rates between different batches of hepatocytes or microsomes.
The table below summarizes frequent issues, their underlying causes, and recommended solutions.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Poor translation between animal PK and human predictions | Ignoring metabolic differences between species; using only toxicology dose data for PK analysis [1]. | Conduct dedicated PK studies in the pharmacologically active dose range; use allometric scaling for human prediction [1]. |
| Inability to define a therapeutic window | Comparing efficacy and toxicity based only on dose level, not exposure-time profiles [1]. | Model exposure-response relationships for both efficacy and safety; define window using relevant PK parameters (e.g., AUC, Cmax) [1]. |
| Unexpected toxicity at high doses | Saturation of ADME processes (e.g., metabolism, excretion) leading to nonlinear PK and altered exposure [1]. | Investigate PK parameters at high doses for saturation; do not assume linear extrapolation from lower doses [1]. |
| Inefficient or erroneous dose selection for FIH trials | Relying solely on toxicology data without integrating PK and PD information from efficacious doses [1] [2]. | Use a structured dose finding framework that integrates knowledge from biology, PK, PD, and statistics [2]. |
| Failure to demonstrate efficacy in proof-of-concept studies | The drug does not reach the target site in sufficient concentrations (e.g., failing to cross the blood-brain barrier) [3]. | Conduct tissue distribution studies (e.g., measure drug levels in brain/spinal cord); adjust route of administration (e.g., switch from oral to intraperitoneal) [3]. |
Here are detailed methodologies for critical experiments in optimizing preclinical dosing.
This protocol aims to define key ADME parameters at dose levels relevant for efficacy, not just toxicity [1].
This protocol confirms the drug is engaging its target and having the intended biological effect [3].
This methodology uses preclinical PK data to predict a safe starting dose in humans [1].
The following diagrams, created with Graphviz, illustrate the logical workflow and key relationships in preclinical dosing optimization.
The field is moving beyond traditional methods to increase efficiency and success rates:
| Receptor Subtype | Primary G Protein Coupling | Key Effectors & Second Messengers | Major Downstream Pathways |
|---|---|---|---|
| 5-HT1, 5-HT5 | Gi/o | Inhibits Adenylyl Cyclase (↓cAMP) | MEK/MAPK, PI3K/AKT [1] |
| 5-HT2 | Gq/11 | Activates PLCβ → IP3, DAG → Ca2+ release, PKC; Activates PLA2 [2] [3] | MEK/MAPK, PI3K/AKT, RhoA/ROCK [1] |
| 5-HT4, 5-HT6, 5-HT7 | Gs | Stimulates Adenylyl Cyclase (↑cAMP) → PKA | cAMP response element-binding protein (CREB) pathway |
| 5-HT3 | Ligand-gated ion channel | Na+, K+, Ca2+ influx | Membrane depolarization, neuronal excitation |
Q2: Why do some 5-HT2A receptor agonists have psychedelic effects while others show therapeutic potential without them? The key differentiator is signaling bias. Psychedelic effects are strongly linked to the Gq pathway, while therapeutic antidepressant effects may be achievable with weaker Gq activation or through other pathways [4] [5] [6].
Q3: How do serotonin and dopamine differentially modulate reward and punishment learning? A recent meta-analysis of pharmacological studies in healthy humans revealed distinct roles [7]:
Challenge 1: Interpreting complex in vivo behavioral data.
Challenge 2: A 5-HT receptor agonist produces unexpected or conflicting cellular responses.
Protocol 1: Profiling Ligand Bias at the 5-HT2A Receptor
This protocol outlines a standardized approach using BRET assays to quantify a ligand's activity toward Gq versus β-arrestin2 pathways, which is critical for identifying biased agonists [5].
Protocol 2: Assessing the Role of 5-HT in Reinforcement Learning in Humans
This meta-analysis framework summarizes how to systematically evaluate the differential effects of serotonin and dopamine on specific components of reinforcement learning [7].
The following diagrams illustrate the core signaling pathways of the serotonergic system and the logic for probing differential receptor effects.
Diagram 1: Simplified Serotonin Receptor Signaling
Diagram 2: Decision Logic for 5-HT2A Receptor Agonist Effects
This guide provides a structured approach to identifying and mitigating sources of variability in neurochemical assays, which is critical for ensuring data reliability and reproducibility in neuroscience research and drug development [1].
The table below categorizes common issues, their potential impact on data variability, and recommended corrective actions.
| Variability Source | Specific Issue | Impact on Data | Corrective Action |
|---|---|---|---|
| Biological Sample | Degradation of analytes (e.g., monoamine metabolites) in CSF/serum [1] | Altered concentration measurements, loss of signal | Standardize collection tubes, implement rapid freezing protocols (e.g., liquid N₂), use protease inhibitors |
| Reagents & Kits | Lot-to-lot variability in antibody affinity or enzyme activity | Inter-assay variability, shifted calibration curves | Perform batch testing of new lots, use single large lot per study, include internal controls in each run |
| Instrumentation | Drift in detector sensitivity (fluorescence/UV-Vis) | Altered peak areas/heights, affecting quantification | Adhere to strict calibration schedules, run system suitability tests before each batch |
| Operator Technique | Inconsistent pipetting during serial sampling or dilution [1] | High well-to-well or sample-to-sample variability | Implement mandatory pipette training, use reverse pipetting for viscous liquids, utilize multi-channel pipettes |
| Data Analysis | Inconsistent baseline correction or peak integration | Altered calculated concentrations, introduces bias | Validate and standardize analysis parameters, perform manual review of a data subset, ensure blinding |
Q1: Our multiplex assay results show high cross-talk. How can we mitigate this? Cross-talk in multiplex assays often arises from non-specific binding or spectral overlap. To address this [2]:
Q2: What are the best practices for handling cerebrospinal fluid (CSF) for monoamine metabolite analysis? Time-series data from serial CSF sampling is sensitive to pre-analytical variables [1]. Key practices include:
Q3: How can we distinguish true biological variability from experimental noise? This is a central challenge. The following approach can help:
This protocol is adapted from methodologies used to study central neurochemical ultradian variability [1].
1. Objective: To quantify the intrinsic variability of monoamine metabolites (e.g., HVA, 5-HIAA) in cerebrospinal fluid (CSF) over time and assess the impact of an intervention.
2. Materials:
3. Methodology:
The following diagram illustrates the key stages of the serial sampling protocol, from setup to data interpretation.
When you encounter unexpected variability, follow this logical troubleshooting path to identify the root cause.
The key difference between these phenethylamine analogs lies in the substitution at the alpha carbon (the carbon adjacent to the amine group). This structural variation significantly influences their activity at the serotonin 5-HT₂A receptor, which is primary target for psychedelic effects [1] [2].
The table below summarizes the key experimental data for BL-3912A and its potent hallucinogenic analog, DOM [1] [2].
| Parameter | BL-3912A (Ariadne) | DOM |
|---|---|---|
| Primary Mechanism | Serotonin 5-HT₂A receptor partial agonist (low efficacy) [1] | Serotonin 5-HT₂A receptor full/high-efficacy agonist [1] |
| 5-HT₂A Affinity (Kᵢ) | ~120 nM [2] | Higher than Ariadne (specific value not provided in results) [1] |
| Signaling Potency/Efficacy | Lower signaling potency and efficacy in Gq, G₁₁, and β-arrestin2 pathways [1] | Higher signaling potency and efficacy [1] |
| Selectivity | Modest selectivity over 5-HT₁E/1F; low affinity for 5-HT₅,₆,₇, monoamine transporters, and other aminergic receptors [1] [2] | Less selective than Ariadne (inference from higher 5-HT₂A efficacy) [1] |
| In Vivo Effect (Head Twitch Response in Mice) | Markedly attenuated, consistent with low hallucinogenic potential [1] | Pronounced, consistent with strong hallucinogenic effects [1] |
| Human Psychoactivity | Non-hallucinogenic up to 300 mg. Produces mental alertness, well-being [1] [2] | Potent hallucinogen. Active at 1-3 mg, psychedelic effects >3 mg [2] |
| Therapeutic Potential | Parkinson's disease (reverses motor deficits), psychosis remission, pro-cognitive effects in early clinical trials [1] [2] | Not developed for therapeutics due to hallucinogenic effects. |
The definitive data on BL-3912A comes from a 2022 study that employed standard in vitro and in vivo pharmacological assays to characterize its mechanism [1].
The collective data supports a compelling hypothesis for why BL-3912A is not a hallucinogen. The following diagram illustrates this proposed mechanism.
As noted, direct comparative data for 2C-D is sparse in the available search results. To build a more complete guide, you may need to consult additional resources. I suggest you:
Lysergic acid diethylamide (LSD) is a classic serotonergic psychedelic whose primary mechanism of action is as a partial agonist at the serotonin 2A (5-HT2A) receptor [1] [2]. Its psychological and therapeutic potential is believed to stem predominantly from this activity.
The table below summarizes the key receptor interaction profile of LSD, which forms the basis of its effects.
| Receptor | Interaction / Affinity (Ki ± SD, μM) | Functional Role |
|---|---|---|
| 5-HT1A [1] | 0.003 ± 0.0005 | Role in subjective effects not fully defined; may contribute to overall experience. |
| 5-HT2A [1] | 0.004 ± 0.001 | Primary target; necessary for psychedelic effects; activation induces altered states of consciousness [1] [3]. |
| 5-HT2C [1] | 0.015 ± 0.003 | Contributes to complex pharmacological profile. |
| Dopamine D2 [1] | Data incomplete in sources | Binds at submicromolar concentrations; contribution to discriminative stimulus effects in late phase of action [1]. |
| α2A Adrenergic [1] | 0.67 ± 0.18 | Binds at submicromolar concentrations; contributes to broader neurophysiological profile [1]. |
Beyond its direct receptor actions, LSD produces significant changes in high-level brain dynamics. It has been shown to reduce integrity within major brain networks (like the Default Mode Network) while increasing connectivity between networks that are normally more separate [4]. It also increases global brain entropy, a measure of neural signal randomness that may be associated with more flexible and novel cognitive states [1].
For research on serotonergic psychedelics like LSD, the following established methodologies are commonly employed.
This protocol is used to quantify a compound's affinity (strength of interaction) for specific receptors [5].
The following diagram illustrates this experimental workflow:
This human neuropsychopharmacology approach establishes a causal link between a receptor and a drug's subjective effects [3].
This method visualizes the large-scale impact of a drug on brain function [1] [4].
The complete absence of "Dimoxamine" from the scientific literature in the search results suggests a few possibilities and paths forward:
The head-twitch response (HTR) is a behavior in rodents used as a behavioral proxy for human psychedelic effects [1] [2]. The following table summarizes the available comparative data.
| Compound | HTR Induction | Human Psychedelic Effects | Key Behavioral Findings in Animals |
|---|---|---|---|
| Dimoxamine (Ariadne) | Markedly attenuated/weak [3] | Non-hallucinogenic [3] | Produces antidepressant-like and stimulant effects (e.g., increased motivation, reversal of parkinsonism in models) [3]. Fully substitutes for MDMA in drug discrimination [3]. |
| DOM | Potent inducer [4] | Potent psychedelic (active at 1-3 mg) [3] | Used as a training drug in discrimination studies; its stimulus is mediated by the 5-HT2A receptor [1] [4]. |
The HTR is typically assessed using standardized procedures in mice. The methodologies below represent common approaches relevant to characterizing compounds like Dimoxamine and DOM.
The diagram below illustrates the workflow for this automated detection method.
The critical difference between Dimoxamine and DOM lies in their functional efficacy at the 5-HT2A receptor. Both are agonists, but Dimoxamine is a low-efficacy partial agonist, while DOM is a high-efficacy partial or full agonist [3] [4]. This means DOM more strongly activates downstream signaling pathways, leading to psychedelic effects and a robust HTR. The weaker activation by Dimoxamine is sufficient for some therapeutic-like effects but not for a strong HTR or hallucinations [3].
The diagram below illustrates the key signaling pathways downstream of the 5-HT2A receptor.
For researchers, the following assays are standard for characterizing compounds at the 5-HT2A receptor. The table below summarizes the core methodologies.
| Assay Type | Measured Parameter | General Protocol Overview | Commonly Used Ligands/Tools |
|---|
| Radioligand Binding [1] [2] | Binding Affinity (Ki) | • Membranes from cells expressing the receptor (e.g., HEK-293) are incubated with a radioactive ligand and various concentrations of the test compound. • The reaction is filtered to separate bound from free radioligand. • Ki values are calculated from IC50 values using the Cheng-Prusoff equation. | Radioligands: • [³H]Ketanserin • [¹²⁵I]DOI
Reference Compounds: • 5-HT (Serotonin) | | Functional Assay (IP-One) [1] | Potency (EC50) & Efficacy (Emax) | • Cells expressing 5-HT2A receptors are stimulated with the test compound. • Accumulation of IP1 (a downstream metabolite of the PLC pathway) is measured using a homogenous time-resolved fluorescence (HTRF) assay. • Data is normalized to the maximum response of a full agonist (e.g., 5-HT). | Assay Kit: IP-One Tb HTRF kit by Cisbio. Reference Agonist: 5-HT | | Bioluminescence Resonance Energy Transfer (BRET) [3] [4] [5] | Gq Protein Activation & β-arrestin2 Recruitment | • Cells co-express the 5-HT2A receptor tagged with a luciferase (donor) and a G protein or β-arrestin subunit tagged with a fluorescent protein (acceptor). • Upon ligand binding and activation, the proximity between donor and acceptor increases, producing a BRET signal. | Used to profile classical psychedelics (LSD, psilocin) and novel biased agonists. |
The following table summarizes the binding affinity (Ki) and functional activity data found in the search results for a selection of compounds. Please note this is not an exhaustive list.
| Compound Name | Binding Affinity (Ki) at 5-HT2A | Functional Activity (EC50) at 5-HT2A | Source/Context |
|---|---|---|---|
| 25I-NBOH | 0.13 nM (Competition against [¹²⁵I]DOI) [1] | 0.28 nM (IP1 accumulation) [1] | High-potency, psychedelic phenethylamine derivative. |
| 25N-NBOMe | 0.21 nM (Competition against [¹²⁵I]DOI) [1] | 0.66 nM (IP1 accumulation) [1] | High-potency, psychedelic phenethylamine derivative. |
| 25D-NBOMe | 0.29 nM (Competition against [¹²⁵I]DOI) [1] | 0.41 nM (IP1 accumulation) [1] | High-potency, psychedelic phenethylamine derivative. |
| 25E-NBOMe | 0.66 nM (Competition against [¹²⁵I]DOI) [1] | 0.71 nM (IP1 accumulation) [1] | High-potency, psychedelic phenethylamine derivative. |
| 25H-NBOMe | 4.60 nM (Competition against [¹²⁵I]DOI) [1] | 9.40 nM (IP1 accumulation) [1] | High-potency, psychedelic phenethylamine derivative. |
| LSD | 2.1 nM (Competition against [¹²⁵I]DOI) [1] | 3.4 nM (IP1 accumulation) [1] | Classic psychedelic; reference compound. |
| Serotonin (5-HT) | 3.3 nM (Competition against [¹²⁵I]DOI) [1] | 5.0 nM (IP1 accumulation) [1] | Endogenous ligand; reference compound. |
A pivotal 2023 study used a series of novel, selective ligands to dissect which signaling pathways downstream of the 5-HT2A receptor are linked to psychedelic effects [3] [4]. The key finding was that activation of the Gq pathway is the primary driver of psychedelic potential, while β-arrestin2 recruitment was not predictive [3] [4]. The following diagram illustrates this central signaling relationship and the experimental logic used to establish it.
The table below summarizes the available quantitative data on Ariadne's binding affinity (how tightly it binds to a receptor) and functional efficacy (the extent to which it activates the receptor) at key serotonin receptors [1].
| Pharmacological Parameter | 5-HT2A Receptor | 5-HT2C Receptor | 5-HT1A Receptor |
|---|---|---|---|
| Binding Affinity (Ki, nM) | 120 | Not Determined (ND) | >10,000 |
| Functional Agonist Efficacy (EC₅₀, nM) | 39 – 1,300 | 120 – 582 | 656 |
| Maximal Agonist Effect (Emax, % of 5-HT response) | 80 – 91% | 34 – 93% | 68% |
Ariadne demonstrates a binding affinity of 120 nM for the 5-HT2A receptor and does not bind significantly to 5-HT1A receptors [1]. Its functional efficacy shows it acts as a partial agonist at the 5-HT2A receptor. This means it activates the receptor less fully than a full agonist like serotonin itself, which is likely the reason it does not produce hallucinations [1].
To objectively compare a compound's functional selectivity, standard assays are used to measure its engagement with different signaling pathways. The following protocols are based on established methods in the field for characterizing 5-HT2 receptor ligands [2].
1. Gq Protein Signaling Assay
2. β-Arrestin2 Recruitment Assay
3. In Vivo Behavioral Correlate: Head-Twitch Response (HTR)
The diagrams below illustrate the key signaling pathways and the proposed mechanism that differentiates psychedelic from non-psychedelic 5-HT2A agonists like Ariadne.
The primary mechanism underlying Ariadne's lack of hallucinogenic effects is its low efficacy in activating the 5-HT2A-Gq pathway [2]. Research indicates that a threshold level of Gq activation is required to induce psychedelic-like effects (head-twitch response in mice). Ariadne, as a partial agonist, falls below this threshold [1] [2]. Furthermore, Ariadne's ability to increase dopamine in brain regions related to motivation and reward, potentially through 5-HT2A activation, may explain its observed antidepressant and anti-parkinsonian effects without causing hallucinations [1].
Ariadne (Dimoxamine) serves as a historical and pharmacological precedent for a non-hallucinogenic 5-HT2A receptor partial agonist. Its functional selectivity profile is characterized by sub-threshold Gq activation, which uncouples therapeutic potential from psychedelic effects. For modern drug development, these findings highlight that targeting the 5-HT2A receptor with carefully tuned partial agonists or biased ligands (favoring specific pathways like β-arrestin) is a viable strategy for creating new psychiatric therapeutics without hallucinogenic side effects [2].
The following table summarizes the objectives and primary outcomes of various molecular docking studies targeting the 5-HT2A receptor.
| Study Focus / Ligand Class | Key Objective | Main Docking Finding / Proposed Binding Mode | Citation |
|---|---|---|---|
| Tetrahydropyridines (Bespoke Library) | Discover novel agonists with non-psychedelic, antidepressant effects [1]. | Docking of a 75-million compound library against a 5-HT2AR homology model identified new agonists (e.g., (R)-69). Cryo-EM later confirmed the predicted binding pose [1]. | [1] |
| Synthetic Cathinones ("Bath Salts") | Elucidate pharmacodynamic profiles & psychedelic effects at the receptor level [2]. | Docking revealed interactions with key residues (e.g., Asp155^3.32, Ser159^3.36, Phe340^6.52, Tyr370^7.43), enabling 3D-QSAR model development [2]. | [2] |
| Pimavanserin Derivatives | Design novel inverse agonists for Parkinson's disease psychosis with improved safety [3]. | Docking guided optimization, leading to compound P25a, which showed a 9.1-fold improvement in inverse agonist activity (IC50 = 5.5 nM) over pimavanserin [3]. | [3] |
| Natural Products (Apigenin & Safranal) | Evaluate binding for potential antidepressant/anxiolytic effects [4]. | Apigenin showed superior binding affinity over safranal for both 5-HT1AR and 5-HT2AR in docking and MD simulations [4]. | [4] |
| Biased Agonism Pathways | Link specific receptor signaling pathways (Gq vs. β-arrestin) to psychedelic potential [5]. | Study rationalized that 5-HT2A-Gq efficacy, not β-arrestin2 recruitment, predicts psychedelic effects, explaining why some agonists (e.g., lisuride) are non-psychedelic [5]. | [5] |
Here is a deeper look into the methodologies employed in the cited studies.
Molecular docking outcomes are often interpreted in the context of receptor signaling. The diagram below illustrates the key pathways linked to different functional outcomes.
The collective data from these studies highlights several important trends in 5-HT2A receptor docking: